7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
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Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXWWJQHIWXRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498349 | |
| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64942-87-6 | |
| Record name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
The following technical guide details the physical properties, structural characteristics, and synthetic methodologies for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 64942-87-6).[1]
CAS 64942-87-6 | Molecular Scaffold for Medicinal Chemistry[1][2][3]
Executive Summary & Significance
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a critical heterocyclic building block used primarily in the design of small molecule drugs.[1] Its core structure—a fused 1,8-naphthyridine ring system—serves as a robust arginine mimetic .[1] The arrangement of the nitrogen atoms and the ketone group allows it to engage in bidentate hydrogen bonding, mimicking the guanidinium group of arginine but with reduced basicity and improved oral bioavailability.
This scaffold is extensively utilized in the development of integrin inhibitors (specifically
Chemical Structure & Physical Properties[1][4][5][6][7]
Structural Analysis
The molecule consists of a pyridine ring fused to a dihydropyridinone ring.
-
Core System: 1,8-Naphthyridine (diazanaphthalene with nitrogens at positions 1 and 8).[1][2]
-
Saturation: The "2,3-dihydro" designation indicates saturation at the C2-C3 bond, imparting flexibility to the lactam ring compared to the fully aromatic analog.[1]
-
Functionalization:
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 64942-87-6 |
| IUPAC Name | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one |
| Molecular Formula | C |
| Molecular Weight | 227.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 190–192 °C [1] |
| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Insoluble in Water |
| pKa (Calculated) | ~1.5 (Pyridine N), ~12.5 (Lactam NH) |
| LogP (Predicted) | 1.32 |
Synthetic Methodology
The synthesis of CAS 64942-87-6 is a two-step sequence starting from commercially available 2-amino-6-bromopyridine .[1] This protocol emphasizes regioselectivity and yield optimization.
Synthesis Workflow Diagram
Caption: Two-step synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one via aza-Michael addition and Friedel-Crafts cyclization.
Detailed Protocol
Step 1: Aza-Michael Addition
-
Reagents: 2-Amino-6-bromopyridine (1.0 eq), Ethyl acrylate (1.5–2.0 eq), Glacial Acetic Acid (cat.[1] or solvent).[3][4][5]
-
Procedure:
-
Dissolve 2-amino-6-bromopyridine in ethyl acrylate. The use of excess ethyl acrylate can serve as both reagent and solvent, though toluene can be used as a co-solvent.
-
Add catalytic glacial acetic acid (10 mol%) or use acetic acid as the solvent to activate the acrylate.
-
Heat the mixture to 80–90 °C for 12–16 hours. Monitor by LC-MS for the consumption of the aminopyridine.
-
Workup: Concentrate under reduced pressure. The residue is typically purified via flash column chromatography (Hexanes/EtOAc) to yield the linear ester intermediate.
-
-
Causality: The electron-withdrawing bromine atom on the pyridine ring reduces the nucleophilicity of the exocyclic amine. Thermal energy and acid catalysis are required to overcome this activation barrier for the Michael addition [2].
Step 2: Intramolecular Cyclization
-
Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P
O in MsOH). -
Procedure:
-
Mix the ester intermediate with PPA (approx. 5–10 mL per gram of substrate).
-
Heat to 100–120 °C . This temperature is critical; below 100°C, the reaction is sluggish; above 140°C, decomposition (debromination) may occur.[1]
-
Stir for 2–4 hours. The reaction proceeds via an intramolecular Friedel-Crafts acylation onto the C3 position of the pyridine ring.
-
Quenching (Critical): Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. Neutralize carefully with NaOH or NH
OH to pH ~8 to precipitate the product. -
Purification: Filter the solid, wash with water, and recrystallize from ethanol or methanol.
-
-
Self-Validation: The formation of the product is confirmed by the disappearance of the ethyl ester protons in
H NMR and the appearance of a diagnostic lactam NH signal (broad singlet, >8 ppm) and the rigid bicyclic aromatic signals.[1]
Applications in Drug Discovery
The 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry.[1]
-
Integrin Antagonists:
-
The naphthyridine nitrogen (N8) and the exocyclic NH (N1) form a planar bidentate motif that binds to the carboxylate of Aspartate residues in the RGD-binding site of integrins (e.g.,
).[1] -
The 7-bromo position allows for the attachment of lipophilic linkers or aromatic groups to reach hydrophobic pockets within the receptor [3].
-
-
Kinase Inhibition:
-
Used as a hinge-binding motif in kinase inhibitors, where the donor-acceptor pattern mimics the adenine ring of ATP.[1]
-
References
-
Echemi. 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one Physical Properties.
-
BenchChem. Synthesis of Ethyl 3-(2-aminopyridin-3-yl)acrylate and related naphthyridines.[1]
-
GuideChem. 1,8-Naphthyridin-4(1H)-one, 2,3-dihydro- Derivatives in Pharmaceutical Research.
Sources
Technical Guide: Naphthyridinones in Medicinal Chemistry
Executive Summary
Naphthyridinones—bicyclic scaffolds containing a fused pyridine and pyridinone ring—represent a privileged class of heterocycles in modern drug discovery. Distinguished by their isomeric diversity (1,5-, 1,6-, 1,8-, and 2,7-naphthyridines), these scaffolds offer unique physicochemical properties, including tunable hydrogen bond donor/acceptor motifs and rigid planar architectures ideal for
Structural Diversity & Physicochemical Properties
The naphthyridinone scaffold is defined by the position of the nitrogen atoms. In medicinal chemistry, the specific isomer dictates the binding mode and target selectivity.
| Isomer | Key Characteristic | Primary Therapeutic Application | Representative Compound |
| 1,8-Naphthyridin-4-one | Mimics quinolone antibiotics; chelates Mg²⁺. | Antibacterial (Gyrase/Topo IV inhibition) | Nalidixic Acid |
| 1,6-Naphthyridin-2-one | Linear geometry; mimics adenosine adenine ring. | Kinase Inhibition (Type I/II) | Torin2 (mTOR), c-Met inhibitors |
| 1,5-Naphthyridin-4-one | Tricyclic fusion potential; rigid core. | Bacterial Topoisomerase Inhibitors (NBTIs) | Gepotidacin analogs |
| 2,7-Naphthyridin-1-one | Less common; unique vector exploration. | c-Kit/VEGFR-2 Inhibition | Research compounds |
Physicochemical Advantages:
-
Hydrogen Bonding: The pyridinone carbonyl (C=O) acts as a strong H-bond acceptor, while the N-H (if unsubstituted) or adjacent substituents serve as donors, often engaging the "hinge region" of kinase domains.
-
Solubility: The presence of basic nitrogens allows for salt formation, improving aqueous solubility compared to carbocyclic analogs.
-
Metabolic Stability: The electron-deficient nature of the pyridine rings reduces susceptibility to oxidative metabolism (e.g., by CYPs) at certain positions.
Synthetic Architectures
The construction of the naphthyridinone core typically relies on condensation or annulation strategies. The Friedländer condensation and Friedel-Crafts annulation are the most robust methods for generating library diversity.
General Synthetic Workflow (Friedländer Approach)
The Friedländer synthesis involves the condensation of a 2-aminoaldehyde (or ketone) with a ketone containing an active methylene group.
Figure 1: Logic flow of the Friedländer condensation for naphthyridine synthesis.
Therapeutic Target Landscape
Oncology: Kinase Inhibition (1,6-Naphthyridinones)
The 1,6-naphthyridinone scaffold has emerged as a superior alternative to quinolines for targeting the ATP-binding site of kinases.
-
Target: mTOR (Mammalian Target of Rapamycin).[1]
-
Mechanism: ATP-competitive inhibition.[2][3] The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Val2240 in mTOR).
-
Advantage: Unlike first-generation rapalogs (allosteric inhibitors), naphthyridinone-based inhibitors (e.g., Torin2) block both mTORC1 and mTORC2 complexes, preventing the feedback activation of Akt.
Antibacterial: DNA Gyrase Inhibition (1,8-Naphthyridinones)[6][7]
-
Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
-
Mechanism: These compounds stabilize the DNA-enzyme cleavage complex. The C-3/C-4 keto-acid motif (or isostere) chelates the Mg²⁺ ion essential for catalysis.
-
Evolution: Modern "Novel Bacterial Topoisomerase Inhibitors" (NBTIs) utilize a tricyclic 1,5-naphthyridinone "left-hand side" to bind a distinct pocket, overcoming fluoroquinolone resistance.
Case Study: Torin2 (mTOR Inhibitor)
Torin2 represents a pinnacle of naphthyridinone medicinal chemistry, designed to overcome the pharmacokinetic liabilities of its predecessor, Torin1.[3]
Design Logic & SAR
Torin1 was potent but suffered from poor solubility and short half-life. The optimization to Torin2 involved:
-
Scaffold Retention: The tricyclic benzo[h][1,6]naphthyridin-2(1H)-one core was retained for hinge binding.
-
Solubility Handle: Introduction of a pyridine ring (replacing a phenyl) and specific amino substituents improved pKa and lipophilic efficiency (LipE).
-
Selectivity: The scaffold achieves >800-fold selectivity for mTOR over PI3K due to specific hydrophobic interactions in the deep pocket.
Table 1: Comparative SAR Data (Torin1 vs. Torin2)
| Feature | Torin1 | Torin2 | Improvement Logic |
| Core Scaffold | Benzo[h][1,6]naphthyridinone | Benzo[h][1,6]naphthyridinone | Maintains hinge binding (Val2240). |
| mTOR EC50 (Cell) | ~2 nM | 0.25 nM | Enhanced potency via optimized side chains. |
| PI3K EC50 | ~200 nM | 200 nM | Maintains high selectivity window (800x).[1][4][5][6] |
| Bioavailability (F%) | < 5% | 54% | Improved solubility and metabolic stability. |
| In Vivo Efficacy | Limited (Poor PK) | High | Suitable for oral dosing in xenograft models. |
Signaling Pathway Intervention
Torin2 inhibits both mTOR complexes, shutting down downstream translation and survival signals.
Figure 2: Dual inhibition of mTORC1 and mTORC2 by Torin2 prevents the Akt feedback loop common in rapalog therapy.
Experimental Protocol: Synthesis of Tricyclic Naphthyridinone Core
This protocol describes the synthesis of the tricyclic core intermediate for Torin2, based on the method described by Liu et al. (2011). This route utilizes a Horner-Wadsworth-Emmons (HWE) reaction to close the third ring.
Objective: Synthesis of ethyl 4-(phenylamino)quinoline-3-carboxylate derivative and cyclization to the tricyclic core.
Reagents & Equipment[9]
-
Starting Material: Ethyl 4-chloro-6-bromoquinoline-3-carboxylate.
-
Reagents: Aniline (or substituted aniline), 1,4-Dioxane, NaOH (1N), NaBH4, MnO2, Triethyl phosphonoacetate, NaH.
-
Equipment: Sealed pressure tube, Rotary evaporator, Flash chromatography system.
Step-by-Step Methodology
Phase 1: Nucleophilic Aromatic Substitution (SnAr)
-
Preparation: In a sealed tube, dissolve ethyl 4-chloro-6-bromoquinoline-3-carboxylate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).
-
Addition: Add the appropriate aniline derivative (1.0 equiv).
-
Reaction: Seal the tube and heat to 90 °C for 4–12 hours. Monitor by TLC or LC-MS for the disappearance of the chloride starting material.
-
Workup: Cool the mixture to room temperature. Neutralize by adding 1N NaOH solution.[6]
-
Extraction: Dilute with water and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo and purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the secondary amine intermediate.
Phase 2: Reduction & Oxidation (Aldehyde Formation)
-
Reduction: Dissolve the ester intermediate from Phase 1 in Ethanol. Add NaBH4 (excess) at room temperature and stir for 2–4 hours to reduce the ester to the benzyl alcohol. Quench and isolate.
-
Oxidation: Dissolve the alcohol in DCM. Add activated MnO2 (10 equiv) and stir at reflux until conversion to the aldehyde is complete. Filter through Celite and concentrate to yield the aldehyde intermediate.
Phase 3: Horner-Wadsworth-Emmons Cyclization
-
Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.2 equiv) in THF at 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 min.
-
Coupling: Add a solution of the aldehyde intermediate (from Phase 2) in THF dropwise to the ylide.
-
Cyclization: Allow the reaction to warm to room temperature and then heat to reflux. The intramolecular Michael addition/lactamization sequence occurs to form the tricyclic benzo[h][1,6]naphthyridin-2(1H)-one core.
-
Final Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.
Future Outlook
The naphthyridinone scaffold is currently evolving beyond simple inhibition.
-
PROTACs: Naphthyridinone-based kinase inhibitors are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade oncogenic proteins (e.g., degrading BRD4 or specific kinases) rather than just inhibiting them.
-
Fragment-Based Drug Discovery (FBDD): The rigid, planar nature of 1,6-naphthyridines makes them ideal low-molecular-weight fragments for screening against difficult protein-protein interaction (PPI) targets.
References
-
Liu, Q., et al. (2011).[5] "Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer." Journal of Medicinal Chemistry, 54(5), 1473–1480.[4][5] Link
-
Singh, S. B., et al. (2015).[7] "Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents." Bioorganic & Medicinal Chemistry Letters, 25(9), 1831-1835. Link
-
Mendiola, J., et al. (2021). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." Molecules, 26(20), 6113. Link
-
Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065. (Seminal paper on Nalidixic Acid). Link
Sources
- 1. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Docking Studies of New Torin2 Analogs as Potential ATR/mTOR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
The Rise of Naphthyridinone Scaffolds in the Discovery of Novel PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development of novel Poly (ADP-ribose) polymerase (PARP) inhibitors centered on the promising naphthyridinone scaffold. As a senior application scientist, this document synthesizes the underlying scientific principles with actionable, field-proven insights to empower researchers in this dynamic area of oncology drug discovery.
Section 1: The Central Role of PARP in DNA Repair and the Rationale for Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the DNA damage response (DDR).[1] These enzymes act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[2] Upon binding to damaged DNA, PARP enzymes catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other acceptor proteins, a process known as PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality . In cancers with deficiencies in other DNA repair pathways, particularly the homologous recombination (HR) pathway for double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[3] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[3] In healthy cells, these DSBs would be efficiently repaired by the HR machinery. However, in cancer cells with mutations in HR genes like BRCA1 and BRCA2, this repair mechanism is compromised.[2] The inability to repair these DSBs results in genomic instability and, ultimately, selective cancer cell death.[4]
A critical aspect of the mechanism of action for many potent PARP inhibitors is PARP trapping .[2][5] This phenomenon involves the inhibitor not only blocking the catalytic activity of PARP but also stabilizing the PARP-DNA complex.[6] This "trapped" PARP-DNA complex is a significant physical impediment to DNA replication and transcription, further enhancing the cytotoxic effect in HR-deficient tumors.[2][5]
Section 2: The Naphthyridinone Scaffold: A Privileged Pharmacophore for PARP Inhibition
The naphthyridinone core has emerged as a highly effective scaffold for the design of potent and selective PARP inhibitors. Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric features within the NAD+ binding pocket of the PARP enzyme. The lactam moiety of the naphthyridinone scaffold is a key hydrogen bonding motif that mimics the nicotinamide portion of the natural substrate, NAD+.
The development of naphthyridinone-based PARP inhibitors has often evolved from initial isoquinolinone leads.[1][7] By incorporating the nitrogen atom into the bicyclic ring system, the naphthyridinone scaffold can offer improved pharmacokinetic properties and avoid potential liabilities associated with anilinic moieties.[1][7]
Further optimization of this scaffold has led to the identification of highly potent preclinical candidates with excellent oral bioavailability and significant antitumor efficacy in xenograft models.[1][7]
Section 3: Drug Discovery Workflow: From Hit to Lead
The discovery of novel naphthyridinone-based PARP inhibitors follows a structured, multi-stage workflow.
Caption: A simplified synthetic scheme for the formation of a 1,5-naphthyridin-2(1H)-one core.
Section 5: Essential Experimental Protocols for Inhibitor Characterization
A robust and reproducible set of bioassays is critical for the comprehensive evaluation of novel naphthyridinone-based PARP inhibitors.
PARP1 Enzymatic Activity Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme. Several formats are available, including colorimetric, chemiluminescent, and fluorescence-based readouts. [8][9][10] Step-by-Step Protocol (Colorimetric Example):
-
Plate Coating: Coat a 96-well plate with histones, the protein substrate for PARP1, and incubate overnight. Wash the plate to remove unbound histones. [8]2. Reaction Setup: Prepare a master mix containing reaction buffer, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+. [8]3. Inhibitor Addition: Add the test compounds (naphthyridinone derivatives) at various concentrations to the designated wells. Include positive (no inhibitor) and negative (no enzyme) controls. [8]4. Enzyme Addition: Add purified recombinant PARP1 enzyme to all wells except the negative control. [8]5. Incubation: Incubate the plate at room temperature to allow the PARPylation reaction to proceed.
-
Detection: Wash the plate to remove unreacted reagents. Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains incorporated onto the histones. After another wash step, add a colorimetric HRP substrate. [8]7. Data Analysis: Measure the absorbance using a plate reader. The signal intensity is proportional to PARP1 activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
PARP Trapping Assay
This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex. A common method is the fluorescence polarization (FP) assay. [5][11] Step-by-Step Protocol (Fluorescence Polarization):
-
Reagent Preparation: Prepare solutions of PARP1 enzyme, a fluorescently labeled DNA probe, and NAD+. [5]2. Assay Setup: In a 96-well plate, combine the PARP1 enzyme and the fluorescent DNA probe. In the absence of an inhibitor, PARP1 will bind to the DNA, resulting in a high FP signal.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Initiation of PARylation: Add NAD+ to initiate the auto-PARylation of PARP1. In the absence of a trapping agent, the negatively charged PAR chains will cause PARP1 to dissociate from the DNA, leading to a decrease in the FP signal. [6]5. Data Measurement: A potent trapping agent will prevent this dissociation, thus maintaining a high FP signal. [6]Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The increase in the FP signal in the presence of the inhibitor is proportional to its PARP trapping activity. Calculate the EC50 for PARP trapping.
Cell-Based Assays
Cell Viability/Cytotoxicity Assay:
This assay determines the effect of the naphthyridinone derivatives on the proliferation of cancer cell lines, particularly those with and without HR deficiencies (e.g., BRCA1/2 mutant vs. wild-type).
Step-by-Step Protocol (MTT/XTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or XTT) to the wells. Viable cells will metabolize the salt into a colored formazan product.
-
Data Measurement: Measure the absorbance of the formazan product.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line.
Immunofluorescence for DNA Damage Markers:
This assay visualizes the induction of DNA damage (e.g., DSBs) in cells treated with the PARP inhibitor. A common marker for DSBs is phosphorylated histone H2AX (γH2AX).
Step-by-Step Protocol:
-
Cell Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of γH2AX foci per cell. An increase in foci indicates an accumulation of DNA double-strand breaks.
Section 6: Quantitative Data Summary
The following table summarizes the in vitro activity of representative naphthyridinone-based PARP inhibitors from published studies.
| Compound ID | PARP-1 IC50 (nM) | Cell Proliferation IC50 (nM, BRCA mutant DLD-1) | PARP-1 DNA Trapping EC50 (nM) | Selectivity (PARP-1 vs PARP-2 Trapping) | Reference |
| 8m | 0.49 | 4.82 | 1.85 | >1000-fold | [2][12] |
| AZD5305 (Saruparib) | - | - | Potent Trapper | PARP1-selective | [13][14] |
| Compound 34 | Potent | Strong (MDA-MB-436) | - | - | [7] |
Section 7: Case Study: Saruparib (AZD5305) - A Next-Generation PARP1-Selective Inhibitor
Saruparib (AZD5305) is a novel, highly selective PARP1 inhibitor and trapper that has shown significant promise in clinical development. [13][14]By selectively targeting PARP1, saruparib aims to improve upon the therapeutic window of first-generation PARP inhibitors that also inhibit PARP2, which may contribute to hematological toxicities. [14] In the Phase I/IIa PETRA clinical trial, saruparib demonstrated a favorable safety profile and promising anti-tumor activity in patients with advanced solid tumors harboring mutations in HRR genes. [14][15]The pharmacokinetic and pharmacodynamic data from this trial indicated sustained target engagement at tolerated doses. [14][15]This next-generation inhibitor exemplifies the potential of designing highly selective agents based on privileged scaffolds like naphthyridinone to enhance efficacy and reduce side effects.
Section 8: Conclusion and Future Directions
The naphthyridinone scaffold has proven to be a fertile ground for the discovery of novel, potent, and selective PARP inhibitors. The synthetic tractability and favorable physicochemical properties of this core have enabled the development of promising clinical candidates. Future research in this area will likely focus on:
-
Enhancing PARP1 Selectivity: Further refining the naphthyridinone scaffold to achieve even greater selectivity for PARP1 over other PARP family members.
-
Modulating PARP Trapping: Fine-tuning the structure to optimize the balance between catalytic inhibition and PARP trapping to maximize therapeutic efficacy while minimizing toxicity.
-
Combination Therapies: Exploring the synergistic potential of naphthyridinone-based PARP inhibitors with other anticancer agents, including immunotherapy and targeted therapies.
-
Overcoming Resistance: Designing novel naphthyridinone derivatives that can overcome known mechanisms of resistance to existing PARP inhibitors.
The continued exploration of the naphthyridinone scaffold holds significant promise for the development of the next generation of PARP inhibitors, offering the potential for improved outcomes for patients with a variety of cancers.
References
-
Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]
-
BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]
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The Strategic Role of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents across a wide range of diseases. This guide focuses on a particularly strategic derivative, 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one . We will explore its role not as an end-product, but as a crucial and versatile intermediate that provides a gateway to vast chemical diversity. The bromine atom at the C7 position serves as a highly efficient synthetic handle, enabling chemists to employ a variety of modern cross-coupling reactions. This capability is paramount for systematic Structure-Activity Relationship (SAR) studies, rapid library synthesis, and the optimization of lead compounds. This paper will detail the synthesis and reactivity of this key building block, present workflows for its application in drug discovery campaigns, and examine case studies where its derivatives have shown significant promise, particularly in the development of targeted kinase inhibitors for oncology.
Chapter 1: The 1,8-Naphthyridinone Core: A Privileged Scaffold in Medicinal Chemistry
The journey of the 1,8-naphthyridine scaffold from a chemical curiosity to a cornerstone of pharmaceutical research is a testament to its remarkable versatility. As a bioisostere of quinoline, this nitrogen-containing heterocyclic system has been the foundation for molecules with a wide spectrum of biological activities.[1]
Historical Context: The Dawn of a New Antibacterial Class
The pivotal moment for the 1,8-naphthyridine core came in 1962 with the discovery of nalidixic acid. Identified as a byproduct during the synthesis of chloroquine, nalidixic acid was the first compound of its class to demonstrate potent antibacterial activity, particularly against Gram-negative bacteria.[1] Its success in treating urinary tract infections established 1,8-naphthyridine as a new chemotherapeutic agent and laid the groundwork for the entire quinolone family of antibiotics.[1][2] The mechanism of action, inhibition of bacterial DNA gyrase, highlighted the scaffold's ability to interact with critical biological targets.[2]
A Spectrum of Biological Activity
Following the success of nalidixic acid, extensive research has unveiled the scaffold's potential in numerous therapeutic areas beyond antimicrobials. Derivatives have been developed with a wide array of pharmacological properties, including:
-
Anticancer: Targeting key enzymes like topoisomerase II, protein kinases, and regulators of the cell cycle.[1][3][4]
-
Anti-inflammatory and Analgesic: Demonstrating significant effects in various models of inflammation and pain.[3][5]
-
Neurological Disorders: Investigated for potential in treating conditions like Alzheimer's disease and depression.[3][5]
This broad utility has cemented the 1,8-naphthyridine framework as a privileged structure in drug discovery, capable of forming the basis for inhibitors, antagonists, and modulators for a diverse set of biological targets.[6][7][8]
Caption: The core chemical structure of 1,8-Naphthyridin-4(1H)-one with standard numbering.
Chapter 2: The Synthetic Keystone: 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
While the 1,8-naphthyridinone core provides the foundational structure, its true potential in modern drug discovery is unlocked through strategic functionalization. 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 64942-87-6) is a preeminent example of a keystone intermediate designed for this purpose.
Synthesis and Chemical Properties
The synthesis of the naphthyridinone core can be achieved through several established methods, such as the Friedländer or Knorr reactions.[9] For the 7-bromo variant, a common approach involves the condensation of a 2-amino-4-bromopyridine derivative with a suitable three-carbon synthon like acrylic acid or its esters, followed by cyclization.
The defining feature of this molecule is the bromine atom at the C7 position. In the context of medicinal chemistry, this halogen is not merely a substituent; it is a "synthetic handle." Its presence makes the C7 carbon atom highly susceptible to a suite of powerful palladium-catalyzed cross-coupling reactions. This reactivity is the primary reason for its value in drug discovery, as it allows for the controlled and efficient introduction of a vast array of chemical groups.
A Gateway to Chemical Diversity via Cross-Coupling
The C-Br bond at the 7-position is an ideal substrate for several transformative reactions, each opening a different door to chemical diversity:
-
Suzuki Coupling: Reacts with boronic acids or esters to form new carbon-carbon bonds, ideal for introducing aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: Reacts with amines to form carbon-nitrogen bonds, allowing for the installation of various substituted amino groups.
-
Sonogashira Coupling: Reacts with terminal alkynes to form carbon-carbon triple bonds, which can serve as linear linkers or be further functionalized.
-
Heck Coupling: Reacts with alkenes to introduce vinyl groups.
This versatility allows a single, readily available intermediate to become the starting point for hundreds or thousands of unique derivatives, making it an invaluable tool for exploring chemical space.
Caption: Reactivity of the 7-bromo intermediate in key cross-coupling reactions.
Chapter 3: Application in Lead Generation and Optimization
The true power of 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one lies in its integration into the drug discovery workflow. It enables a systematic and efficient approach to both finding new active compounds (lead generation) and refining them into potent, selective drug candidates (lead optimization).
The SAR by Catalog/Synthesis Workflow
A core activity in medicinal chemistry is the elucidation of Structure-Activity Relationships (SAR), which describes how changes in a molecule's structure affect its biological activity. The 7-bromo intermediate is perfectly suited for this. Researchers can use it to generate a library of analogues where the only point of variation is the substituent at the C7 position. Screening this library against a biological target quickly reveals which types of chemical groups enhance, diminish, or abolish activity. This process is often referred to as "SAR by catalog" (if the building blocks are commercially available) or "SAR by synthesis." This approach is significantly more efficient than synthesizing each compound from scratch.
The value of using such bromo precursors for SAR investigation is well-documented, as it allows for the rapid ranking of different substituents to guide the next round of synthesis.[10]
Caption: A typical drug discovery workflow utilizing the 7-bromo intermediate.
Chapter 4: Case Studies in Targeted Therapy
The utility of the 7-bromo-naphthyridinone scaffold is best illustrated through its application in developing inhibitors for key disease-relevant enzymes, particularly protein kinases in oncology.
Development of Potent Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[11] The 1,8-naphthyridinone scaffold is an excellent starting point for kinase inhibitors, and the C7 position often provides a vector for substituents that can interact with the solvent-exposed region of the ATP-binding pocket or form key interactions with the hinge region.[10]
For instance, in the development of inhibitors for c-Met, a receptor tyrosine kinase implicated in various cancers, derivatives of the 1,8-naphthyridin-4-one scaffold have shown significant promise.[12][13] By starting with the 7-bromo intermediate, researchers can systematically introduce a variety of aryl and heteroaryl groups via Suzuki coupling. Screening these compounds allows for the identification of substituents that maximize potency and selectivity. One study found that introducing double electron-withdrawing groups on a terminal phenyl ring attached at this position was a key factor in improving biological activity against cancer cell lines.[13]
| Compound ID | C7-Substituent (via Bromo Intermediate) | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| 49 | 1-Methyl-1H-pyrazol-4-yl | Aurora A | 13 | - | [14] |
| 49 | 1-Methyl-1H-pyrazol-4-yl | Aurora B | 107 | - | [14] |
| 51 | (pyrrolo[2,3-d]pyrimidin-4-yl)aniline | c-Met | - | A549 (0.66 µM) | [12][13] |
| 36 | Substituted Indazole | PKMYT1 | < 10 (Biochemical) | - | [4] |
Table 1: Examples of potent kinase inhibitors derived from functionalization at the 7-position of a naphthyridine or related core, illustrating the impact of the C7 substituent on biological activity.
Advancements in Antimicrobial Agents
Beyond oncology, the scaffold continues to be relevant in combating infectious diseases. The rise of multidrug-resistant bacteria necessitates novel therapeutic strategies.[15] Research has shown that certain 1,8-naphthyridine derivatives, while not potently bactericidal on their own, can act as modulators that enhance the activity of existing antibiotics like fluoroquinolones.[15] The 7-bromo intermediate provides an ideal platform for creating libraries of compounds to screen for this synergistic activity, potentially revitalizing the efficacy of older drugs against resistant strains. Furthermore, the introduction of bromine itself has been shown to enhance the antibacterial activity of some naphthyridine derivatives.[2]
Chapter 5: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, self-validating protocol for a key reaction utilizing the 7-bromo intermediate. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize 7-(4-methoxyphenyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one from the 7-bromo precursor.
Materials:
-
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Argon or Nitrogen gas supply
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: Flame-drying the glassware removes adsorbed water, which can otherwise interfere with the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation. An excess is used to ensure the reaction goes to completion.
-
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this solid mixture to the reaction flask.
-
Causality: The active catalyst is Pd(0), which is formed in situ from the Pd(II) precursor. Triphenylphosphine is a ligand that stabilizes the palladium catalyst, preventing its decomposition and facilitating the steps of the catalytic cycle (oxidative addition, reductive elimination). A 1:4 ratio of Pd:ligand is common for this purpose.
-
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and degassed water to the flask (typically in a 4:1 to 10:1 ratio). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Causality: The reaction is sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalytic turnover. The mixed solvent system (dioxane/water) is effective at dissolving both the organic starting materials and the inorganic base.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation.
-
-
Work-up and Purification: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Causality: The aqueous work-up removes the inorganic salts (K₂CO₃) and any remaining water-soluble components. Ethyl acetate is a common solvent for extracting organic products.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(4-methoxyphenyl)-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
-
Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts based on polarity.
-
Conclusion and Future Outlook
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is more than just another chemical building block; it is a strategic tool that accelerates the drug discovery process. Its value is derived from the synthetic versatility imparted by the C7-bromo group, which serves as a reliable and efficient handle for exploring vast, relevant chemical space through modern cross-coupling chemistry. The ability to rapidly generate focused libraries of analogues around a privileged core makes it an indispensable asset for SAR studies, lead generation, and lead optimization.
As drug discovery moves towards increasingly complex modalities like PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, the need for versatile scaffolds with predictable points for modification will only grow. The 7-bromo-1,8-naphthyridinone core is well-positioned to serve as a foundational piece in the design of these next-generation therapeutics, continuing its legacy as a truly privileged scaffold in medicinal chemistry.
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An In-Depth Technical Guide to the Mechanism of Action of 1,8-Naphthyridinone Compounds in Cancer Cells
Executive Summary
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities, including potent anticancer effects.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms through which 1,8-naphthyridinone compounds exert their cytotoxic effects on cancer cells. We synthesize findings from numerous studies to elucidate their roles as multi-faceted agents that primarily disrupt fundamental cellular processes such as DNA repair, cell cycle progression, and programmed cell death. Key mechanisms of action include the inhibition of critical enzymes like Poly (ADP-ribose) polymerase (PARP) and Topoisomerase II, the modulation of various protein kinases, and the induction of G2/M cell cycle arrest leading to apoptosis. This document details the signaling pathways involved, presents robust experimental protocols for mechanism-of-action studies, and provides a framework for interpreting the resulting data, aiming to guide future research and development of this promising class of anticancer agents.
Introduction: The Rise of the 1,8-Naphthyridine Scaffold
Cancer remains a formidable challenge in global health, largely due to therapeutic resistance and the limitations of existing chemotherapies.[1][3] This has fueled the search for novel molecular scaffolds that can target cancer-specific vulnerabilities. The 1,8-naphthyridine (NP) core, a nitrogen-containing heterocyclic system, has garnered significant attention for its versatile biological profile, which includes antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][4][5][6][7] The structural rigidity and unique electronic properties of the 1,8-naphthyridinone ring system allow for specific interactions with various biological targets, making it an ideal foundation for the design of potent and selective therapeutic agents.[6][8] Early derivatives demonstrated general cytotoxicity, but recent research has focused on designing compounds that target specific enzymatic and signaling pathways dysregulated in cancer.[9][10] This guide will delve into the specific molecular interactions and cellular consequences that define their anticancer activity.
Core Mechanisms of Action in Cancer Cells
1,8-Naphthyridinone compounds do not operate via a single mechanism but rather engage multiple, often interconnected, cellular pathways to induce cancer cell death. This multi-targeted approach may be key to overcoming the resistance mechanisms that plague single-target therapies.
Disruption of DNA Damage Response (DDR) Pathways
A primary and potent mechanism of action for many 1,8-naphthyridinone derivatives is the inhibition of key enzymes within the DNA Damage Response (DDR) network.[11] Cancer cells, which often have compromised DDR pathways (e.g., BRCA1/2 mutations), become uniquely reliant on the remaining repair mechanisms, creating a vulnerability that can be exploited.[12][13]
-
Topoisomerase II (Topo II) Inhibition: Several 1,8-naphthyridine derivatives function as Topo II inhibitors.[14][15] Topo II is essential for managing DNA topology during replication and transcription by creating transient double-strand breaks (DSBs).[15] These compounds intercalate into the DNA or bind to the Topo II-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to an accumulation of permanent DSBs, which, if unrepaired, trigger cell cycle arrest and apoptosis.[6][16] This mechanism is particularly effective in rapidly proliferating cancer cells.
-
PARP Inhibition and Synthetic Lethality: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand breaks (SSBs) in DNA through the Base Excision Repair (BER) pathway.[12][17][18] When PARP is inhibited, unrepaired SSBs are converted into more lethal DSBs during DNA replication.[12] In cancer cells with pre-existing defects in DSB repair (e.g., mutations in BRCA1/2, which are key to the Homologous Recombination pathway), the inhibition of PARP leads to a state of "synthetic lethality."[17][19] The cell is unable to repair the accumulating DSBs, resulting in genomic catastrophe and cell death.[12] Some 1,8-naphthyridinone compounds are being explored for this targeted therapeutic strategy.
Modulation of Cell Cycle Progression
The uncontrolled proliferation of cancer cells is a hallmark of the disease. 1,8-naphthyridinone compounds have been shown to directly interfere with the cell cycle machinery, preventing cancer cells from completing division.
-
G2/M Phase Arrest: A significant body of evidence demonstrates that these compounds can induce a robust cell cycle arrest at the G2/M transition phase.[14][20] This arrest is often a consequence of the DNA damage described above. The cell's internal checkpoints, such as the one governed by the ATM/ATR kinases, detect the DNA damage and halt the cell cycle to allow time for repair. When the damage is irreparable, this prolonged arrest serves as a prelude to apoptosis.[20] Furthermore, some derivatives may directly affect the microtubular network, impairing the formation of the mitotic spindle required for cell division.[20]
Induction of Apoptosis
Ultimately, the accumulation of DNA damage and cell cycle disruption culminates in the activation of programmed cell death, or apoptosis.
-
Mitochondrial (Intrinsic) Pathway: Studies on specific 4-phenyl-1,8-naphthyridine derivatives reveal a classic induction of the intrinsic apoptotic pathway.[20] The mechanism involves distinct alterations to the mitochondria, beginning with an increase in mitochondrial membrane potential (MMP), followed by a subsequent collapse of the MMP. This loss of membrane integrity leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis, dismantling the cell in an orderly fashion.[20]
Kinase Inhibition
The kinome represents a major target class in oncology, and 1,8-naphthyridine derivatives have been successfully designed as inhibitors of several key protein kinases.[1][3]
-
Receptor Tyrosine Kinases (RTKs): Derivatives have been developed to target RTKs like the Epidermal Growth Factor Receptor (EGFR) and c-Met kinase, which are often overexpressed or hyperactivated in various cancers, driving proliferation and metastasis.[1][3]
-
Other Serine/Threonine Kinases: Compounds have also been shown to inhibit other crucial kinases, including TGF-beta receptor kinases, Casein Kinase 2 (CK2), and PKMYT1, a key regulator of the G2/M transition.[1][21][22][23] Inhibition of these targets disrupts vital signaling pathways that cancer cells depend on for growth and survival.
Experimental Validation: A Methodological Guide
Elucidating the precise mechanism of action of a novel 1,8-naphthyridinone compound requires a logical and systematic series of experiments. The choice of each assay is predicated on the results of the previous one, creating a self-validating workflow from broad cytotoxicity to specific molecular interactions.
Phase 1: Determining Antiproliferative Activity
Objective: To quantify the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.
-
Methodology: MTT or MTS Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HepG-2 for liver, A549 for lung) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 1,8-naphthyridinone compound (e.g., from 0.01 µM to 100 µM) for a specified duration (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results on a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
-
Causality and Rationale: This initial screening is crucial to establish the potency of the compound and identify sensitive cell lines.[4] The IC50 value provides a quantitative measure of efficacy and guides the concentration range for all subsequent mechanistic assays.[4]
Phase 2: Investigating Effects on Cell Cycle and Apoptosis
Objective: To determine if the compound's antiproliferative effect is due to cell cycle arrest and/or induction of apoptosis.
-
Methodology: Flow Cytometry for Cell Cycle Analysis
-
Treatment: Treat cells in 6-well plates with the compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.
-
Harvesting and Fixation: Harvest the cells (including floating cells) and fix them in cold 70% ethanol to permeabilize the membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to prevent staining of double-stranded RNA.
-
Acquisition and Analysis: Analyze the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Methodology: Annexin V-FITC/PI Apoptosis Assay
-
Treatment and Harvesting: Treat and harvest cells as described above.
-
Staining: Resuspend live cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters cells only when the membrane is compromised in late apoptosis/necrosis).
-
Acquisition and Analysis: Analyze immediately by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
-
-
Causality and Rationale: These assays directly test the hypotheses generated from the viability data. A significant accumulation of cells in the G2/M phase would confirm cell cycle arrest.[14] A corresponding increase in the Annexin V-positive population would validate that the ultimate fate of these arrested cells is apoptosis.[14]
Phase 3: Uncovering the Molecular Mechanism
Objective: To identify the specific proteins and signaling pathways modulated by the compound.
-
Methodology: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse them to extract total protein. Quantify protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to target proteins (e.g., PARP, cleaved PARP, γH2AX for DNA damage, Cyclin B1 for G2/M phase, cleaved Caspase-3, Bax, Bcl-2 for apoptosis). Follow with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Causality and Rationale: Western blotting provides direct evidence of target engagement and pathway modulation. For example, an increase in the DNA damage marker γH2AX would support a DNA-damaging mechanism.[24] The appearance of cleaved PARP and cleaved Caspase-3 bands is a definitive marker of apoptosis.[6] Changes in the levels of cell cycle regulators like Cyclin B1 can confirm the mechanism of G2/M arrest.
-
Methodology: In Vitro Target-Based Assays
-
Topo II Inhibition Assay: Use a commercial kit that measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase II. The inhibition is visualized by the failure of the kDNA to enter an agarose gel.
-
Kinase Inhibition Assay: Utilize enzymatic assays (e.g., using services like the Roche kinome screen or commercial kits) that measure the phosphorylation of a specific substrate by a purified kinase in the presence of the compound and ATP.[23]
-
-
Causality and Rationale: These assays confirm direct interaction with a purified molecular target, distinguishing direct inhibitors from compounds that affect pathways indirectly. A positive result in these assays provides conclusive evidence for the specific molecular initiating event.
Data Synthesis and Visualization
Quantitative Data Summary
The antiproliferative activity of 1,8-naphthyridinone derivatives is typically summarized by their IC50 values across various cancer cell lines.
| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine-3-carboxamide (Cpd 47) | MIAPaCa (Pancreatic) | 0.41 | [4] |
| 1,8-Naphthyridine-3-carboxamide (Cpd 47) | K-562 (Leukemia) | 0.77 | [4] |
| 1,8-Naphthyridine-C-3'-heteroaryl (Cpd 29) | PA-1 (Ovarian) | 0.41 | [4] |
| 1,8-Naphthyridine-3-carboxamide (Cpd 12) | HBL-100 (Breast) | 1.37 | [7] |
| 2-phenyl-7-methyl-1,8-naphthyridine (Cpd 10c) | MCF7 (Breast) | 1.47 | [10] |
| 2-phenyl-7-methyl-1,8-naphthyridine (Cpd 8d) | MCF7 (Breast) | 1.62 | [10] |
Signaling Pathway and Workflow Diagrams
Visualizing complex biological and experimental processes is essential for clarity and comprehension.
Caption: Mechanism of DNA Damage Response (DDR) inhibition by 1,8-naphthyridinone compounds.
Caption: Logical workflow for the experimental validation of the mechanism of action.
Conclusion and Future Directions
The 1,8-naphthyridinone scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. Their ability to simultaneously target multiple critical pathways in cancer cells—most notably DNA repair, cell cycle progression, and apoptosis—positions them as compelling candidates for further development. The inhibition of Topoisomerase II and PARP, leading to synthetic lethality in genetically-defined tumors, is a particularly promising therapeutic strategy.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific targets (e.g., PARP1 vs. PARP2, or specific kinases) to minimize off-target toxicity.
-
Combination Therapies: Investigating the synergistic effects of 1,8-naphthyridinone compounds with other anticancer agents, such as other DDR inhibitors, immune checkpoint inhibitors, or traditional chemotherapy. [17]* Pharmacokinetic and In Vivo Studies: Moving promising lead compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Biomarker Discovery: Identifying predictive biomarkers (e.g., specific DNA repair deficiencies) to select patient populations most likely to respond to these targeted therapies.
By continuing to explore the rich medicinal chemistry of 1,8-naphthyridinones and applying the rigorous mechanistic validation workflows outlined in this guide, the scientific community can unlock the full therapeutic potential of this important class of compounds.
References
-
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., Jaggi, M., Sharma, P. K., Irchhaiya, R., & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. Available from: [Link]
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ACS Combinatorial Science. (2014). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Publications. Available from: [Link]
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Capozzi, A., Mantuano, E., Matarrese, P., Saccomanni, G., Manera, C., Mattei, V., Gambardella, L., Malorni, W., Sorice, M., & Misasi, R. (2012). A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 12(6), 653–662. Available from: [Link]
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ResearchGate. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Available from: [Link]
-
PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available from: [Link]
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ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Available from: [Link]
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ResearchGate. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents | Request PDF. Available from: [Link]
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Google Patents. (2011). 2,4-DIARYL-SUBSTITUTEDN[4][21]APHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. Available from:
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WIPO Patentscope. (2012). WO/2012/000595 2,4- DIARYL - SUBSTITUTED [4][21]NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. Available from: [Link]
-
National Center for Biotechnology Information. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PMC. Available from: [Link]
-
ResearchGate. (2025). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available from: [Link]
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ResearchGate. (2025). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity | Request PDF. Available from: [Link]
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PubMed. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Available from: [Link]
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PubMed. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]
-
MedNexus. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available from: [Link]
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National Center for Biotechnology Information. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC. Available from: [Link]
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PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Available from: [Link]
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Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. Available from: [Link]
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National Center for Biotechnology Information. (2023).-[4][21]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. Available from: [Link]
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Oncoscience. (2024). Molecular mechanism of PARP inhibitor resistance. Available from: [Link]
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available from: [Link]
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ecancer. (2012). New mechanism of action for PARP inhibitors discovered. Available from: [Link]
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National Center for Biotechnology Information. (2025). 'Where is my gap': mechanisms underpinning PARP inhibitor sensitivity in cancer. PMC. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Targeting DNA repair pathway in cancer: Mechanisms and clinical application. PMC. Available from: [Link]
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Crown Bioscience. (2024). DNA Damage Response and DNA Repair in Cancer. Blog. Available from: [Link]
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Encyclopedia.pub. (2021). DNA Damage Repair for Cancer. Available from: [Link]
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ResearchGate. (n.d.). DNA damage repair pathways. The 5 DNA damage response pathways are... Available from: [Link]
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7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Versatile Scaffold for Peptidomimetics and Kinase Inhibitors
[1]
Executive Summary & Structural Significance
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 64942-87-6) is a high-value heterocyclic intermediate, primarily utilized in the design of arginine mimetics and kinase inhibitors .[1] Its structure features a fused bicyclic system: a pyridine ring bearing a bromine atom at position 7, fused to a piperidin-4-one ring.[1]
This scaffold is chemically distinct due to its three orthogonal vectors for diversification:
-
C7-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
N1-Amine: A nucleophilic center for alkylation or acylation, often used to attach hydrophobic tails or linker domains.[1]
-
C4-Ketone: A versatile electrophile amenable to reduction, reductive amination, or condensation reactions.[1]
In medicinal chemistry, this core is most famous as the precursor to 5,6,7,8-tetrahydro-1,8-naphthyridine , a privileged pharmacophore that mimics the side-on salt-bridge interaction of the arginine guanidinium group with aspartate residues in integrin receptors (e.g.,
Physicochemical Profile
Before initiating synthesis or functionalization, it is critical to understand the physical behavior of the core.
| Property | Value / Characteristic | Implication for Handling |
| Molecular Formula | C | -- |
| Molecular Weight | 227.06 g/mol | Suitable for Fragment-Based Drug Design (FBDD).[1] |
| Appearance | Off-white to pale yellow solid | Discoloration indicates oxidation of the N1-amine.[1] |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in non-polar solvents (Hexane, Et |
| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amide-like NH) | The N1 proton is weakly acidic; N8 is weakly basic.[1] |
| H-Bond Donors | 1 (N1-H) | Critical for molecular recognition (e.g., Asp binding).[1] |
Validated Synthetic Route
The synthesis of 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a two-step sequence starting from commercially available 2-amino-6-bromopyridine .[1] This protocol prioritizes scalability and purity.[1]
Step 1: Michael Addition
Formation of ethyl 3-((6-bromopyridin-2-yl)amino)propanoate.[1]
Reaction Logic: The exocyclic amine of the pyridine is weakly nucleophilic. Acid catalysis (Acetic acid or Triflic acid) activates the acrylate Michael acceptor without protonating the pyridine to the point of deactivation.
Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-bromopyridine (1.0 equiv) in ethyl acrylate (5.0 equiv).
-
Catalyst: Add Glacial Acetic Acid (0.5 equiv) or Triflic Acid (5 mol% for faster kinetics).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor by HPLC/TLC for consumption of the aminopyridine.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethyl acrylate.[1]
-
Purification: Dissolve the residue in EtOAc, wash with sat. NaHCO
(to remove acid catalyst) and brine. Dry over Na SO and concentrate.
Step 2: Intramolecular Friedel-Crafts Cyclization
Ring closure to form the naphthyridinone core.[1]
Reaction Logic: The ester intermediate requires strong acid activation to effect electrophilic aromatic substitution on the electron-deficient pyridine ring.[1] Polyphosphoric Acid (PPA) or Eaton's Reagent serves as both solvent and Lewis/Brønsted acid.[1]
Protocol:
-
Preparation: Pre-heat Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of ester) to 80°C to lower viscosity.
-
Addition: Slowly add the ester from Step 1 to the stirring PPA.
-
Cyclization: Increase temperature to 120°C and stir for 2–4 hours.
-
Critical Control: Do not exceed 140°C, as debromination or tarring may occur.
-
-
Quench: Cool the mixture to ~60°C. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Carefully neutralize the aqueous slurry with 50% NaOH or solid Na
CO to pH ~7–8.[1] The product will precipitate.[1] -
Isolation: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.
-
Yield: Typically 60–75% over two steps.[1]
-
Visualization: Synthesis & Functionalization Logic
The following diagram illustrates the retrosynthetic logic and the divergent functionalization pathways available from this core.
Figure 1: Synthetic workflow from starting materials to the core scaffold, branching into key medicinal chemistry applications.[1]
Reactivity & Applications Case Study
Vector A: C7-Bromine (Cross-Coupling)
The bromine at C7 is activated for oxidative addition due to the electron-deficient nature of the pyridine ring.[1]
-
Protocol Tip: Use electron-rich ligands (e.g., XPhos, BrettPhos) for Buchwald-Hartwig aminations.[1] For Suzuki couplings, Pd(dppf)Cl
is often sufficient. -
Application: In Ripretinib (a KIT/PDGFRA inhibitor) and other kinase inhibitors, this position is often substituted with an aryl or heteroaryl urea/amide.
Vector B: N1-Amine (Alkylation)
The N1 nitrogen is less basic than the pyridine nitrogen (N8) but is nucleophilic upon deprotonation.[1]
-
Reagent: NaH in DMF or Cs
CO in CH CN. -
Selectivity: Alkylation occurs exclusively at N1 (the amide-like nitrogen) rather than N8 under basic conditions.[1]
-
Application: Attachment of the acidic moiety (e.g., butyric acid derivatives) required for integrin binding.
Vector C: C4-Ketone (Reduction)
For integrin inhibitors, the ketone is often removed to create a basic 5,6,7,8-tetrahydro-1,8-naphthyridine ring.[1]
-
Method:
Case Study: Synthesis of an Antagonist Core
Objective: Create a tetrahydro-1,8-naphthyridine arginine mimetic.
-
N-Alkylation: React 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one with tert-butyl 4-bromobutyrate (Cs
CO , DMF, 60°C). -
Reduction: Treat the ketone product with Et
SiH/TFA to yield the saturated tetrahydro-naphthyridine. -
Coupling: Perform Suzuki coupling at C7 to install the hydrophobic pharmacophore.[1]
-
Deprotection: Hydrolyze the ester to reveal the carboxylic acid (aspartate mimic).[1]
References
-
Synthesis of Tetrahydronaphthyridines
-
Michael Addition Protocol
-
Medicinal Chemistry Application (Integrins)
-
Kinase Inhibitor Context
- Title: Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment.
- Source: European Journal of Medicinal Chemistry (via PubMed).
-
URL:[Link]
Sources
- 1. 1352898-81-7,6-Bromo-5-chloroimidazo[1,2-a]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 5. eurekaselect.com [eurekaselect.com]
Methodological & Application
Technical Application Note: Leveraging 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Next-Gen PARP Inhibitor Design
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a high-value scaffold for synthesizing next-generation Poly(ADP-ribose) polymerase (PARP) inhibitors.
Executive Summary
The development of PARP inhibitors (PARPi) has revolutionized the treatment of BRCA-mutated malignancies.[1] While first-generation inhibitors like Olaparib and Rucaparib rely on phthalazinone or tricyclic indole cores, emerging resistance mechanisms necessitate novel scaffolds. 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a "privileged structure" in this domain. Its 1,8-naphthyridin-4-one core acts as a robust bioisostere for the nicotinamide-mimicking pharmacophore, while the C-7 bromine handle allows for divergent synthesis of the hydrophobic "tail" regions critical for high-affinity PARP trapping.
Structural Rationale & Mechanism
The Pharmacophore
PARP inhibitors function by competing with NAD+ for the catalytic domain of PARP enzymes. The 2,3-dihydro-1,8-naphthyridin-4(1H)-one core provides the essential hydrogen-bonding network required for this inhibition:
-
Lactam Motif (N1-H / C4=O): Forms critical H-bonds with Gly863 and Ser904 in the PARP-1 active site, mimicking the nicotinamide moiety of NAD+.
-
C-7 Bromine Position: Oriented towards the "solvent-exposed" region, allowing the attachment of bulky aryl/heteroaryl groups (via cross-coupling) that induce π-stacking interactions with Tyr907 , enhancing potency and selectivity.
Bioisosterism
This scaffold offers improved physicochemical properties (solubility, metabolic stability) compared to the traditional phthalazinone core found in Olaparib, potentially reducing off-target toxicity.
Figure 1: Mechanistic rationale for the naphthyridinone scaffold. The core mimics nicotinamide, while the C-7 position targets the hydrophobic pocket.
Experimental Protocols
The following protocols describe the conversion of the 7-bromo intermediate into a potent PARP inhibitor lead using Suzuki-Miyaura cross-coupling.
Materials & Reagents
-
Substrate: 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (Purity >98%)
-
Coupling Partner: 4-Fluorophenylboronic acid (Model "Tail" moiety)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂
-
Base: Cs₂CO₃ (Cesium Carbonate)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Protocol A: C-7 Functionalization (Suzuki Coupling)
Objective: To install the hydrophobic aryl tail required for PARP-1 affinity.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1.0 eq, 1.0 mmol, 227 mg) and 4-Fluorophenylboronic acid (1.2 eq, 1.2 mmol, 168 mg).
-
Solvation: Add 1,4-Dioxane (8 mL) and degassed Water (2 mL).
-
Base Addition: Add Cs₂CO₃ (3.0 eq, 3.0 mmol, 977 mg).
-
Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol, 41 mg) quickly under Argon flow.
-
Reaction: Seal the flask and heat to 90°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Checkpoint: The starting material (Rt ~ 2.1 min) should disappear; Product (Rt ~ 3.4 min) should appear.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).
-
Yield: Expected yield 75–85% as an off-white solid.
Protocol B: N-Alkylation (Optional Optimization)
Some PARP inhibitors require N-alkylation at the lactam nitrogen to fit specific pockets or improve bioavailability.
-
Dissolve the Suzuki product (from Protocol A) in anhydrous DMF.
-
Cool to 0°C. Add NaH (1.1 eq, 60% dispersion). Stir for 30 min.
-
Add alkyl halide (e.g., cyclopropylmethyl bromide, 1.2 eq).
-
Warm to RT and stir for 2 hours.
-
Quench with NH₄Cl(aq) and extract.
Analytical Data & Validation
To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met.
Table 1: Quality Control Specifications for Intermediate & Final Product
| Parameter | 7-Bromo Intermediate (Starting Material) | C-7 Arylated Product (Target) | Method |
| Appearance | Pale yellow/tan solid | Off-white to white solid | Visual |
| ¹H-NMR (DMSO-d₆) | δ 8.2 (d, 1H), 7.4 (d, 1H), 7.1 (s, br, NH) | New aromatic signals (7.2-7.8 ppm); Loss of C-7 H shift | 400 MHz NMR |
| LC-MS (ESI+) | [M+H]⁺ = 227.0/229.0 (Br pattern) | [M+H]⁺ = 243.1 (for 4-F-phenyl) | C18 Column, Formic Acid |
| HPLC Purity | > 98.0% | > 95.0% | UV @ 254 nm |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for C-7 functionalization.
Critical Considerations & Troubleshooting
Catalyst Poisoning
The naphthyridinone nitrogen can potentially coordinate with Palladium, deactivating the catalyst.
-
Solution: Use bidentate ligands like dppf or Xantphos which are less prone to displacement by the substrate nitrogen.
-
Alternative: If conversion is low, protect the N1 position (e.g., with SEM or Boc) prior to coupling, then deprotect.
Regioselectivity
The 2,3-dihydro structure is stable, but harsh oxidation conditions (e.g., DDQ) could aromatize the ring to the fully aromatic 1,8-naphthyridin-4-one.
-
Caution: Avoid strong oxidants if the dihydro character is essential for the specific binding mode (e.g., to maintain sp3 character at C2/C3 for vector alignment).
References
-
Bioisosteric Design in PARP Inhibitors
-
Costantino, G., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives. Journal of Medicinal Chemistry.
-
-
Suzuki Coupling Methodologies for N-Heterocycles
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
PARP Inhibitor Pharmacophores
-
Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.
-
-
Synthesis of 1,8-Naphthyridinones
-
Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridin-4-one derivatives. Il Farmaco.
-
Sources
Application Note: Comprehensive Spectroscopic Characterization of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common scaffold in various biologically active molecules. Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and for understanding its structure-activity relationships. This application note provides a detailed guide to the spectroscopic analysis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, including predicted data, detailed experimental protocols, and the rationale behind the analytical choices. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on established principles of spectroscopy and analysis of similar structures. These predictions serve as a benchmark for the experimental data obtained using the protocols outlined in this document.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is crucial for elucidating the arrangement of hydrogen atoms in the molecule. The predicted chemical shifts are influenced by the electronic environment of each proton, including the effects of electronegative atoms (Br, N, O) and the aromatic ring.
Table 1: Predicted ¹H NMR Data for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | Doublet (d) | 1H | H-5 | Aromatic proton deshielded by the adjacent nitrogen and the carbonyl group. |
| ~7.90 | Doublet (d) | 1H | H-6 | Aromatic proton deshielded by the bromine atom. |
| ~6.50 | Broad Singlet (br s) | 1H | N-H (Amide) | The broadness is due to quadrupolar relaxation and possible exchange. |
| ~3.40 | Triplet (t) | 2H | H-2 | Methylene protons adjacent to the amide nitrogen. |
| ~2.60 | Triplet (t) | 2H | H-3 | Methylene protons adjacent to the carbonyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195.0 | C-4 | Carbonyl carbon, highly deshielded. |
| ~158.0 | C-8a | Carbon in the pyridine ring adjacent to nitrogen. |
| ~140.0 | C-5 | Aromatic CH carbon. |
| ~125.0 | C-7 | Aromatic carbon attached to bromine. |
| ~120.0 | C-6 | Aromatic CH carbon. |
| ~115.0 | C-4a | Quaternary carbon at the ring junction. |
| ~40.0 | C-2 | Aliphatic methylene carbon adjacent to nitrogen. |
| ~30.0 | C-3 | Aliphatic methylene carbon adjacent to the carbonyl group. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. A key feature to look for is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [M+H]⁺ (C₈H₈BrN₂O) | 226.9874 | Two peaks of similar intensity at m/z 226.9874 and 228.9854. |
| [M+Na]⁺ (C₈H₇BrN₂ONa) | 248.9694 | Two peaks of similar intensity at m/z 248.9694 and 250.9673. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300 - 3100 | Medium, Broad | N-H | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 2960 - 2850 | Medium | Aliphatic C-H | Stretching |
| ~1680 | Strong | C=O (Amide) | Stretching |
| 1600 - 1450 | Medium | C=C | Aromatic Ring Stretching |
| ~1200 | Medium | C-N | Stretching |
| ~600 | Medium to Strong | C-Br | Stretching |
Experimental Protocols
NMR Spectroscopy
The quality of NMR spectra is highly dependent on proper sample preparation.[1]
Protocol 1: NMR Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice for many heterocyclic compounds due to its high polarity. Chloroform-d (CDCl₃) can also be used. The choice of solvent can influence chemical shifts.[2][3]
-
Concentration :
-
Sample Preparation :
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[5]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
Protocol 2: ¹H NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Acquire the spectrum using standard parameters (e.g., 45° pulse, 1-2 second relaxation delay, 16-32 scans).
Protocol 3: ¹³C NMR Data Acquisition
-
Follow the same initial steps as for ¹H NMR (insertion, lock, shim).
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and more scans (e.g., 256 or more) will likely be necessary due to the low natural abundance of ¹³C.
Advanced NMR Techniques
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.[6][7]
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, helping to establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.[8]
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to determine the elemental formula of a compound.[9][10]
Protocol 4: HRMS Sample Preparation and Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis :
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the spectrum over a suitable mass range (e.g., m/z 100-500).
-
Ensure the mass analyzer is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying functional groups.[11]
Protocol 5: FTIR Sample Preparation and Analysis (KBr Pellet Method)
-
Sample Preparation :
-
Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[12]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Analysis :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Alternative Method: Attenuated Total Reflectance (ATR)
ATR is a simpler method that requires minimal sample preparation.[12] Simply place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
Data Interpretation
-
¹H NMR : The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift indicates the electronic environment. The integration gives the relative number of protons for each signal. The splitting pattern, governed by the n+1 rule, reveals the number of neighboring protons.[13][14][15]
-
¹³C NMR : The number of signals corresponds to the number of non-equivalent carbons. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).
-
Mass Spectrometry : The most crucial piece of information is the accurate mass of the molecular ion. The isotopic pattern for bromine (M and M+2 peaks with ~1:1 intensity) is a definitive indicator of its presence.
-
IR Spectroscopy : The presence of characteristic absorption bands for N-H, C=O, aromatic C=C, and C-Br bonds confirms the presence of these functional groups in the molecule.[16][17]
Conclusion
The comprehensive spectroscopic analysis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one using NMR, MS, and IR provides a complete picture of its molecular structure. The predicted data and detailed protocols in this application note serve as a robust guide for researchers to confidently characterize this important heterocyclic compound. The combination of these techniques allows for unambiguous structure elucidation and purity assessment, which are critical for its application in drug discovery and development.
References
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of California, Davis. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
YesWeLab. (2025, February 26). FTIR Spectroscopy: Operation and Techniques. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation [Video]. YouTube. Retrieved from [Link]
- Silva, A. M., & Cavaleiro, J. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 391-437). Elsevier.
-
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]
-
A-Level Chemistry. (2024, October 26). NMR Splitting Patterns. Retrieved from [Link]
-
Rocky Mountain Labs. (2026, February 3). How Sample Preparation Can Change FTIR Interpretation. Retrieved from [Link]
- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Canadian Journal of Chemistry, 45(16), 1829-1835.
-
Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from [Link]
- Li, Y., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry, 2023, 8868354.
-
Fiveable. (2025, August 15). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. MCC Organic Chemistry. Retrieved from [Link]
- The Royal Society of Chemistry. (1966). The Application of High Resolution Mass Spectroscopy to Organic Chemistry. Quarterly Reviews, Chemical Society, 20(3), 359-403.
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
Harvey, D. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
-
Scribd. (n.d.). 2D NMR Spectros. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]
-
University of Alberta. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
- Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751.
- Appiah-Opong, R., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Scientific Reports, 12(1), 3058.
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
- Zhang, C., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 295.
- Magri, F. M., et al. (2006). A new program to ¹³C NMR spectrum prediction based on tridimensional models. Journal of Molecular Structure: THEOCHEM, 769(1-3), 209-215.
-
LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
- Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of ¹H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
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- 17. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
Application Note: Synthesis & Derivatization of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a privileged scaffold widely utilized in the development of integrin antagonists (e.g.,
Executive Summary & Strategic Value
The 1,8-naphthyridine pharmacophore is a bioisostere of quinoline and quinazoline, offering unique hydrogen-bonding vectors and solubility profiles. The 7-bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (Compound 1 ) is a critical intermediate because it offers three distinct vectors for orthogonal functionalization:
-
C-7 Position (Aryl Halide): Primed for Pd-catalyzed cross-couplings (Suzuki, Buchwald).[1]
-
N-1 Position (Amine): Nucleophilic handle for alkylation (attaching linkers or targeting moieties).[1]
-
C-4 Position (Ketone): Suitable for reductive amination or condensation, though typically preserved as the hydrogen-bond acceptor.[1]
This guide provides a validated, two-step protocol for synthesizing the core scaffold from commercially available materials, followed by modular derivatization strategies.
Retrosynthetic Analysis & Workflow
The most reliable route to the 2,3-dihydro-4-one system involves an aza-Michael addition followed by an acid-mediated intramolecular cyclization.
Figure 1: Retrosynthetic disassembly of the target scaffold.
Module 1: Synthesis of the Core Scaffold (Compound 1)
Step 1: Aza-Michael Addition
Objective: Synthesize methyl 3-((6-bromopyridin-2-yl)amino)propanoate. Rationale: 2-Amino-6-bromopyridine is a weak nucleophile. Thermal activation is preferred over basic catalysis to prevent polymerization of the acrylate.[1]
Protocol:
-
Charge: In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 2-amino-6-bromopyridine (1.0 equiv, e.g., 10.0 g) and Methyl Acrylate (1.5 equiv).
-
Catalyst (Optional): Add 5 mol% Acetic Acid to accelerate the reaction, though neat reaction at high temperature is often sufficient.
-
Reaction: Heat the mixture to 110°C for 12–16 hours.
-
Workup:
-
Yield Expectation: 85–95% (Off-white solid).
Step 2: Intramolecular Cyclization (Eaton’s Reagent)
Objective: Cyclize the ester onto the pyridine ring to form the naphthyridinone.
Rationale: Eaton’s Reagent (7.7 wt%
Protocol:
-
Setup: Place the Michael adduct (from Step 1) in a dry flask under
. -
Solvent: Add Eaton’s Reagent (5 mL per gram of substrate).[1]
-
Reaction: Heat to 70–80°C for 2–4 hours.
-
Caution: Do not overheat (>100°C) to avoid tar formation.[1]
-
-
Quench:
-
Isolation:
-
Yield Expectation: 70–80% (Pale yellow solid).
Data Summary for Core Scaffold:
| Property | Value |
|---|---|
| Appearance | Pale yellow to tan solid |
| 1H NMR (DMSO-d6) |
Module 2: Divergent Functionalization Protocols
Once the core (Compound 1 ) is synthesized, it serves as a branching point for library generation.
Figure 2: Divergent synthesis pathways from the core scaffold.
Protocol A: C-7 Suzuki-Miyaura Coupling
This reaction installs the aryl group common in kinase inhibitors.
-
Reagents:
-
Procedure:
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradients).
Protocol B: N-1 Alkylation
This step is critical for introducing "linker" domains (e.g., carboxylic acids for RGD mimetics).
-
Reagents:
-
Procedure:
-
Dissolve Compound 1 in DMF at 0°C.
-
Add NaH portion-wise. Stir for 30 min at 0°C (Gas evolution).
-
Add the electrophile dropwise.[1]
-
Allow to warm to RT and stir for 2–6 hours.
-
-
Workup: Quench with saturated
, extract with EtOAc. -
Note: N-Alkylation is generally favored over O-alkylation (at the carbonyl) due to the thermodynamic stability of the amide-like resonance, but O-alkylation can occur if "hard" electrophiles are used.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Incomplete Cyclization | Temperature too low or PPA used instead of Eaton's. | Increase temp to 80°C; ensure Eaton's reagent is fresh.[1] |
| Low Solubility | The core scaffold is rigid and polar.[1] | Use DMSO/MeOH mixtures for NMR; add TFA for LCMS.[1] |
| Debromination | Pd-catalyzed hydrodehalogenation during Suzuki.[1] | Degas solvents thoroughly; reduce reaction time; switch to |
| Regioselectivity (N vs O) | Alkylation occurring at Oxygen.[1] | Use softer electrophiles; ensure solvent is polar aprotic (DMF); keep temp low.[1] |
References
-
Synthesis of 1,8-Naphthyridines
- Title: "Recent advances in the synthesis of 1,8-naphthyridine deriv
-
Source:RSC Advances, 2014.[1]
- Context: General review of cyclization strategies including E
-
Eaton's Reagent Application
-
Title: "Eaton's Reagent: A convenient alternative to polyphosphoric acid in the synthesis of heterocycles."[1]
- Source:Journal of Organic Chemistry.
- Context: Validates the use of for sensitive cycliz
-
-
Integrin Antagonists (Medicinal Chemistry)
-
Title: "Discovery of Potent Small Molecule Integrin Antagonists."[1]
- Source:Journal of Medicinal Chemistry.
- Context: Demonstrates the utility of the tetrahydro-1,8-naphthyridine scaffold in drug discovery.
-
-
Buchwald-Hartwig Amination Guide
Sources
Purification techniques for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Application Note: Purification Strategies for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction & Chemical Context
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 64942-87-6) is a critical bicyclic scaffold employed in the synthesis of integrin inhibitors (e.g.,
The molecule exhibits amphoteric character :
-
Basic Site: The pyridine nitrogen (N-8).[1]
-
Acidic Site: The lactam-like N-H (N-1), which acts as a vinylogous amide.
Common Impurities:
-
Regioisomers: Formed during the initial Michael addition of 2-amino-6-bromopyridine to acrylates.
-
Uncyclized Intermediates: Open-chain esters resulting from incomplete ring closure.
-
Dehydrogenated Byproduct: The fully aromatic 7-bromo-1,8-naphthyridin-4-one (oxidation product).
-
Inorganic Salts: Residual bromides or catalysts from the cyclization step.
This guide details three purification workflows ranging from scalable recrystallization to high-resolution chromatography.
Purification Strategy Overview
The choice of method depends on the crude purity profile and scale.
| Method | Scale | Target Impurity | Pros | Cons |
| A. Acid-Base Precipitation | >10 g | Unreacted neutrals, tars | Fast, scalable, removes non-basic impurities | Requires pH control; yield loss if pH is imprecise |
| B. Recrystallization | 1–50 g | Regioisomers, oxidation products | High purity (>98%), economical | Requires thermal stability; yield/purity trade-off |
| C. Flash Chromatography | <5 g | Close-eluting isomers | Highest purity (>99.5%) | Solvent intensive; difficult for low-solubility compounds |
Detailed Protocols
Method A: Acid-Base Precipitation (The "Cleanup" Step)
Best for: Crude reaction mixtures containing tars or non-basic starting materials.
Principle: Exploits the basicity of the N-8 pyridine nitrogen. The molecule is soluble in dilute aqueous acid (protonated form) but precipitates upon neutralization.
Protocol:
-
Dissolution: Suspend the crude brown solid in 1.0 M HCl (10 mL per gram of solid). Stir vigorously for 30 minutes.
-
Note: The product should dissolve to form a yellow/orange solution. Tarry impurities often remain undissolved.
-
-
Filtration: Filter the acidic solution through a Celite® pad to remove insoluble tars and non-basic organics. Wash the pad with a small volume of 1.0 M HCl.
-
Extraction (Optional): Wash the acidic filtrate with Ethyl Acetate (EtOAc) (2 x 5 mL/g) to remove non-basic organic impurities (e.g., unreacted acrylates). Discard the organic layer.[2]
-
Precipitation: Cool the aqueous phase to 0–5 °C. Slowly adjust the pH to 7.0–8.0 using 4.0 M NaOH or saturated
.-
Critical: Do not overshoot to pH > 10, as the lactam N-H can deprotonate, potentially resolubilizing the compound as a salt.
-
-
Isolation: Collect the off-white precipitate by vacuum filtration. Wash with cold water followed by a small amount of cold acetone. Dry under vacuum at 45 °C.
Method B: Recrystallization (The "Standard" Step)
Best for: Scalable purification to >98% purity.
Solvent System: Ethanol (EtOH) / Water or Acetonitrile (MeCN). Rationale: The compound is sparingly soluble in non-polar solvents but dissolves in hot polar protic/aprotic solvents.
Protocol:
-
Slurry: Place the crude solid in a round-bottom flask. Add Ethanol (15 mL/g).
-
Reflux: Heat the mixture to reflux (78 °C).
-
Observation: If the solid does not completely dissolve, add Water dropwise through the condenser until clarity is achieved (up to 10% v/v water). If insolubles persist (inorganic salts), perform a hot filtration.
-
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature over 2 hours.
-
Nucleation: If no crystals form, scratch the glass or add a seed crystal.
-
-
Maturation: Cool the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals. Wash the cake with cold Ethanol/Water (9:1) .
-
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Method C: Flash Column Chromatography (Polishing)
Best for: Removing trace dehydrogenated byproducts or regioisomers.
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).
Protocol:
-
Sample Loading: Due to low solubility, use solid loading . Dissolve the crude in a minimum amount of DCM/MeOH (1:1), add silica gel (1 g silica per 1 g compound), and evaporate to dryness to obtain a free-flowing powder.
-
Elution Gradient:
-
0–5 min: 100% DCM (Elutes non-polar impurities).
-
5–20 min: Gradient 0%
5% MeOH in DCM. -
20–40 min: Hold at 5% MeOH (Product typically elutes here,
). -
40+ min: Flush with 10% MeOH to remove polar baseline material.
-
-
Detection: UV at 254 nm (strong absorption due to naphthyridine core).
Analytical Validation
HPLC Method for Purity Assessment:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 254 nm and 280 nm.
Expected Data:
-
Retention Time: The 2,3-dihydro ketone is more polar than the fully aromatic analog and will elute slightly earlier.
-
Target Purity: >98% (Area %).
Process Logic Visualization
Caption: Decision tree for the purification of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one based on scale and purity requirements.
References
-
Fluorochem Products. 7-Bromo-1,8-naphthyridin-2(1H)-one and related analogs. Retrieved from .
-
Hamilton, G. S., et al. (2013). Tetrahydrouridine derivative compounds, pharmaceutical compositions and kits.[3] U.S. Patent No.[1][3] 8,618,075.[3] Washington, DC: U.S. Patent and Trademark Office. Link[3]
-
Litvinov, V. P. (2004).[4] Chemistry and biological activities of 1,8-naphthyridines.[4][5][6][7] Russian Chemical Reviews, 73(6), 637–670. (Context on solubility and reactivity of the scaffold).
-
Sigma-Aldrich. 7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine Product Sheet. (Structural analog data for solubility estimation). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. reddit.com [reddit.com]
- 3. Certain compounds, compositions and methods - Patent US-8618075-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kthmcollege.ac.in [kthmcollege.ac.in]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
Application Note: Convergent Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives Bearing a 1,8-Naphthyridine-4-one Scaffold
Based on the detailed analysis of the topic and current medicinal chemistry literature (specifically the development of dual c-Met/VEGFR2 inhibitors), the request refers to the synthesis of hybrid kinase inhibitors where a 1,8-naphthyridine-4-one moiety is coupled to a 7H-pyrrolo[2,3-d]pyrimidine core.
While the prompt asks for synthesis from naphthyridine, chemically this is a convergent synthesis (coupling two scaffolds) rather than a linear ring contraction. The following Application Note is structured to guide the researcher through the independent synthesis of both scaffolds and their final coupling, which is the standard industry protocol for these targets.
coupling.Executive Summary & Chemical Scope
This guide details the synthetic workflow for creating hybrid molecules containing both the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) and 1,8-naphthyridine-4-one scaffolds. These structures are privileged pharmacophores in oncology, particularly for targeting receptor tyrosine kinases (c-Met, VEGFR2) [1].
Critical Distinction: Contrary to a linear transformation, the "synthesis from" implies a convergent assembly . Direct ring contraction of 1,8-naphthyridine to pyrrolo[2,3-d]pyrimidine is not a thermodynamically favorable or standard preparative route. The industry-standard approach involves:
-
Module A: Synthesis of the electrophilic core (4-chloro-7H-pyrrolo[2,3-d]pyrimidine).
-
Module B: Synthesis of the nucleophilic tail (functionalized 1,8-naphthyridine-4-one).
-
Module C: Coupling via Nucleophilic Aromatic Substitution (
).
Retrosynthetic Analysis & Pathway Logic
The target molecule is disassembled into two key precursors. The bond formation strategy relies on the high reactivity of the C4-chlorine on the pyrrolopyrimidine ring towards nucleophiles (amines or phenols) located on the naphthyridine fragment.
Graphviz Pathway Visualization
Figure 1: Convergent synthetic workflow. The 4-chloro-pyrrolopyrimidine acts as the electrophilic anchor for the naphthyridine tail.
Detailed Experimental Protocols
Module A: Synthesis of the Electrophile (Pyrrolopyrimidine Core)
Target: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound A ) Mechanism: Cyclocondensation followed by Deoxychlorination.
Step A1: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
-
Reagents: Ethyl-2-cyano-4,4-diethoxybutanoate (1.0 eq), Thiourea (1.2 eq), NaOEt (2.5 eq), EtOH.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to generate NaOEt in situ.
-
Add ethyl-2-cyano-4,4-diethoxybutanoate and thiourea.
-
Reflux for 4–6 hours (monitor by TLC).
-
Workup: Cool to RT, acidify with acetic acid to pH 5–6. The precipitate is collected by filtration.
-
Desulfurization (if thiourea used): Treat the intermediate with Raney Nickel in aqueous ammonia to remove the C2-thiol, yielding the 4-one derivative.
-
Step A2: Chlorination
-
Reagents: 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (1.0 eq),
(excess), N,N-Dimethylaniline (catalytic). -
Procedure:
-
Suspend the pyrimidinone in neat
. -
Reflux at 100–110°C for 3 hours. The solution will clarify as the reaction proceeds.
-
Critical Safety Step: Remove excess
under reduced pressure. Pour the residue onto crushed ice slowly (exothermic hydrolysis). -
Extract with EtOAc, wash with brine, dry over
. -
Yield: ~60–75% of a tan solid (Compound A ).
-
Module B: Synthesis of the Nucleophile (Naphthyridine Tail)
Target: Functionalized 1,8-naphthyridine-4-one (Compound B ) Mechanism: Friedländer Condensation or Gould-Jacobs Reaction [2].
Protocol (Friedländer Approach):
-
Reagents: 2-Aminonicotinaldehyde (1.0 eq), appropriate ketone/keto-ester (1.0 eq), L-Proline (20 mol%) or KOH (10 mol%).
-
Procedure:
-
Dissolve reactants in EtOH or Toluene.
-
Reflux for 8–12 hours.
-
Note: To ensure the "4-one" functionality, the starting material is typically a
-keto ester reacting with a 2-aminopyridine derivative, followed by thermal cyclization in Dowtherm A (250°C) if using the Gould-Jacobs route. -
Functionalization: Ensure the naphthyridine bears a nucleophilic handle (e.g., an aniline group attached via an ether linker, often installed via
on a fluorinated intermediate before this step).
-
Module C: The Coupling (Convergent Step)
Target: Final Hybrid Inhibitor
Mechanism: Nucleophilic Aromatic Substitution (
Protocol:
-
Reagents:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound A , 1.0 eq).
-
Functionalized 1,8-naphthyridine amine/phenol (Compound B , 1.1 eq).
-
Base:
(2.5 eq) or DIPEA (3.0 eq). -
Solvent: DMF or n-Butanol.
-
Catalyst (Optional): NaI (0.1 eq) to accelerate reaction via Finkelstein-like activation.
-
-
Procedure:
-
Charge a round-bottom flask with Compound A, Compound B, and Base in dry DMF.
-
Heat to 80–100°C under
atmosphere. -
Monitoring: Reaction is usually complete in 4–8 hours. Watch for the disappearance of the starting chloride (Rf ~0.6 in 1:1 Hex/EtOAc).
-
Workup: Pour mixture into ice water. The product often precipitates. Filter and wash with water.[1]
-
Purification: Recrystallization from MeOH or Flash Chromatography (DCM/MeOH gradient).
-
Data Analysis & Validation
To ensure the integrity of the synthesis, the following analytical checkpoints must be met.
Table 1: Key Spectral Signatures
| Fragment | Technique | Diagnostic Signal (Expected) | Interpretation |
| Pyrrolo Core | 1H NMR | ||
| Pyrrolo Core | 1H NMR | ||
| Linkage | 1H NMR | ||
| Naphthyridine | 13C NMR | Carbonyl ( | |
| Hybrid | HRMS | Mass must match the sum of A + B - HCl. |
Troubleshooting & Optimization
-
Issue: Low Yield in Coupling Step.
-
Cause: The 4-chloro-pyrrolo[2,3-d]pyrimidine is moderately reactive.
-
Solution: Add catalytic p-Toluenesulfonic acid (p-TSA) in n-Butanol and reflux. The acid catalysis protonates the pyrimidine N, making the C4 position more electrophilic (more susceptible to attack).
-
-
Issue: N7-Alkylation Side Product.
-
Cause: The pyrrole
is acidic ( ~13). In the presence of strong base and alkyl halides, alkylation competes. -
Solution: Use the THP (Tetrahydropyranyl) or SEM protecting group on the
position of the pyrrolopyrimidine during the coupling step, then deprotect with TFA/HCl.
-
References
-
Zhang, Y., et al. (2021).[2] "Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment as potent c-Met inhibitors." European Journal of Medicinal Chemistry, 215, 113273.[2][3] [2][3]
-
Mithula, S., et al. (2021).[4] "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements." Synthetic Communications.
-
BenchChem Protocols. "Application Notes for Friedlander Synthesis of 1,8-Naphthyridine Derivatives."
-
Traube, W. (1900). "Derivatives of Pyrimidine."[2][3][5][6][7][8] Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference for Module A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. japsonline.com [japsonline.com]
- 8. US5254687A - Process for the preparation of pyrrolo[2,3-d]pyrimidines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Challenges in the synthesis of substituted 1,8-naphthyridinone derivatives
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for navigating the complexities of synthesizing substituted 1,8-naphthyridinone derivatives. As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a guide grounded in mechanistic understanding and field-proven experience. Here, you will find troubleshooting advice, detailed methodologies, and comparative data to address the common and nuanced challenges encountered in the lab.
Section 1: The Synthetic Landscape: An Overview of Core Challenges
The 1,8-naphthyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the pioneering quinolone antibiotic, nalidixic acid.[1][2] Its synthesis, however, is often fraught with challenges, including poor yields, demanding reaction conditions, and difficulties in achieving desired substitution patterns.[3][4]
The most prevalent synthetic routes are variations of the Friedländer annulation and the Gould-Jacobs reaction.[5][6] While powerful, these methods require careful optimization to overcome inherent hurdles. Modern approaches, including metal-catalyzed cross-coupling and C-H activation, offer sophisticated tools for functionalization but introduce their own set of procedural sensitivities.[7][8]
This guide is structured to anticipate the questions that arise during these synthetic campaigns, providing not just solutions, but the underlying chemical principles to empower your research.
Caption: General workflows for 1,8-naphthyridinone synthesis and subsequent functionalization.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a direct question-and-answer format.
Category 1: Cyclization and Ring Formation
Q1: My Friedländer condensation is giving very low yields. What are the common causes and how can I optimize it?
A1: Low yields in the Friedländer synthesis of 1,8-naphthyridines are a frequent problem, often stemming from suboptimal reaction conditions or catalyst choice. This reaction, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, is highly sensitive to several factors.[5]
Causality & Troubleshooting Steps:
-
Catalyst Inefficiency: The choice of base is critical. While traditional bases like NaOH or KOH can be used, they sometimes lead to side reactions.
-
Expert Recommendation: Explore alternative catalysts. Choline hydroxide (ChOH) in water has been shown to give excellent yields (often >90%) at mild temperatures (e.g., 50°C) and can be used on a gram scale.[9][10] The superiority of ChOH is attributed to its ability to form additional hydrogen bonds with reactants, which is a vital step for the reaction to proceed efficiently in water.[10] Ionic liquids (ILs), such as [Bmmim][Im], can also serve as both catalyst and solvent, often improving yields and simplifying workup.[11]
-
-
Harsh Reaction Conditions: High temperatures can lead to decomposition of starting materials or products.
-
Solvent Mismatch: The reaction's efficiency is highly dependent on the solvent.
-
Expert Recommendation: While organic solvents are common, consider greener and often more effective alternatives. Water has been successfully employed as a solvent, especially with a suitable catalyst like Choline Hydroxide, representing a significant advancement in environmentally benign synthesis.[9][14]
-
-
Stoichiometry: An incorrect ratio of reactants can halt the reaction or lead to side products.
-
Expert Recommendation: While a 1:1 molar ratio is the theoretical starting point, a slight excess (1.1 to 1.5 equivalents) of the active methylene compound can sometimes drive the reaction to completion.[9]
-
Q2: I'm observing significant side-product formation during the thermal cyclization in my Gould-Jacobs reaction. How can I improve selectivity?
A2: The Gould-Jacobs reaction is a robust method for creating the 4-hydroxy-1,8-naphthyridinone core, but the high temperatures required for the intramolecular cyclization (often >250°C) are a major drawback.[4][6] This step is where selectivity is often lost.
Causality & Troubleshooting Steps:
-
Thermal Degradation: The primary issue is product and intermediate degradation at extreme temperatures.
-
Expert Recommendation: Minimize the time at high temperature. Microwave irradiation is an excellent tool for this, allowing for rapid heating to the target temperature (e.g., 250-300°C) and precise time control (e.g., 5-10 minutes).[15] This significantly reduces the formation of degradation byproducts compared to conventional heating in an oil bath.
-
-
Alternative Cyclization Promoters: Relying solely on thermal energy can be inefficient.
-
Expert Recommendation: While less common for the Gould-Jacobs itself, investigate acid-catalyzed cyclization at lower temperatures if your substrate is stable under acidic conditions. This is a common strategy in related quinoline syntheses.
-
-
One-Pot Impurity Formation: In one-pot adaptations where condensation and cyclization occur together, unwanted side reactions like the formation of benzene tricarboxylate can occur.
-
Expert Recommendation: A simple but effective solution is to use an excess of base during the initial condensation step. This can completely inhibit the formation of certain impurities, allowing for a clean cyclization and direct crystallization of the product from the reaction mixture.[16]
-
Q3: My one-pot synthesis is failing or giving a complex mixture. Should I switch to a stepwise approach?
A3: While one-pot reactions are attractive for their efficiency, the synthesis of complex heterocycles like 1,8-naphthyridinones often benefits from a more controlled, stepwise approach.
Causality & Expert Recommendation:
Yes, you should strongly consider a sequential, two-step approach. Research has shown that for the synthesis of 1,8-naphthyridin-2-ones, a one-pot, two-step method can result in yields that are 10-30% lower than a sequential process where the intermediate is isolated before proceeding to the cyclization step.[17] The initial reaction to form the 2-aminopyridine intermediate and the subsequent cyclization often have incompatible optimal conditions (e.g., temperature, base concentration). Isolating the intermediate allows you to optimize the cyclization independently, leading to a cleaner reaction and higher overall yield.
Category 2: Substitution and Functionalization
Q1: I'm struggling with regioselectivity during the functionalization of my naphthyridinone core. What are some effective strategies?
A1: Achieving regioselectivity on the electron-deficient naphthyridinone ring system is a significant challenge. Modern synthetic methods offer powerful solutions.
Strategies for Regiocontrol:
-
C-H Activation with Directing Groups: This is a state-of-the-art method for precise functionalization.
-
Expert Recommendation: Employ a double-activation and directing group strategy. For instance, using nicotinamide N-oxides as substrates in a Rh(III)-catalyzed reaction allows for highly regioselective couplings with alkynes and alkenes under mild conditions.[7] The N-oxide acts as a directing group, guiding the metal catalyst to a specific C-H bond for activation.
-
-
Halogenation Followed by Cross-Coupling: The most reliable and versatile method is to install a halogen (Cl, Br, I) at a specific position and then use it as a handle for metal-catalyzed cross-coupling. The initial halogenation can often be controlled by the reaction conditions or the inherent reactivity of the naphthyridinone core.
Caption: A troubleshooting decision tree for 1,8-naphthyridinone synthesis.
Q2: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on my halogenated naphthyridinone is not working. What should I troubleshoot?
A2: Cross-coupling reactions are essential for elaborating the naphthyridinone scaffold, but their success is highly dependent on a fine-tuned interplay of catalyst, ligands, base, and substrate.[18][19] Failure often points to catalyst deactivation or poor reactivity of the organometallic reagent.
Troubleshooting Checklist:
-
Catalyst and Ligand Choice: The standard Pd(PPh₃)₄ is not always optimal for N-heterocyclic substrates.
-
Expert Recommendation: The nitrogen atoms in the naphthyridinone ring can coordinate to the metal center, inhibiting catalysis. Switch to catalysts/ligands less prone to this issue. For Suzuki-Miyaura reactions on similar heterocycles, catalysts like Pd(dppf)Cl₂ are often more effective. For particularly challenging couplings, consider cobalt-catalyzed systems, which have shown excellent scope for functionalizing halogenated naphthyridines with both aryl and alkyl groups using Grignard or organozinc reagents.[8]
-
-
Base and Solvent: The choice of base and solvent system is critical and interdependent.
-
Expert Recommendation: For Suzuki couplings, screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF). The solubility of both the organic and inorganic reagents is key.
-
-
Organometallic Reagent Quality: Organoboron, organozinc, and Grignard reagents can degrade upon storage.
-
Expert Recommendation: Use freshly prepared or recently purchased reagents. If using an organoboronic acid, ensure it has not dehydrated to its boroxine trimer, which is less reactive. Adding a small amount of water can sometimes help break up the trimer in situ.
-
-
Inert Atmosphere: These reactions are highly sensitive to oxygen.
-
Expert Recommendation: Ensure your reaction setup is rigorously deoxygenated. Degas your solvents thoroughly (e.g., by sparging with argon for 20-30 minutes or via several freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
| Reaction Type | Typical Catalyst | Common Reagent | Key Strengths | Potential Challenges |
| Suzuki-Miyaura | Pd(0) or Pd(II) (e.g., Pd(dppf)Cl₂) | Aryl/Vinyl Boronic Acid or Ester | High functional group tolerance; stable reagents. | Base sensitivity; potential for boroxine formation. |
| Sonogashira [18] | Pd(0)/Cu(I) co-catalysis | Terminal Alkyne | Direct C(sp²)-C(sp) bond formation. | Requires careful exclusion of oxygen to prevent alkyne homocoupling. |
| Negishi [18] | Pd(0) or Ni(0) | Organozinc Halide | High reactivity; good for hindered substrates. | Reagents are moisture and oxygen-sensitive. |
| Cobalt-Catalyzed [8] | CoCl₂ | Grignard or Organozinc Reagent | Broader scope for alkyl groups; cost-effective. | Requires strictly anhydrous conditions. |
Section 3: Field-Proven Experimental Protocols
Protocol 1: Green, Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from a highly efficient and environmentally friendly method utilizing water as the solvent.[9][10]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone (reagent grade)
-
Choline hydroxide (ChOH), 45 wt. % in methanol
-
Deionized Water
-
Ethyl Acetate
-
Round-bottom flask equipped with a magnetic stir bar and condenser
-
Nitrogen or Argon line
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol).
-
Add deionized water (20 mL) and acetone (2.2 mL, 30.0 mmol, 3 equiv.).
-
Begin stirring the mixture to form a suspension.
-
Add choline hydroxide (67 µL of 45 wt. % solution, 0.1 mmol, 1 mol%).
-
Purge the flask with nitrogen gas for 5 minutes and then maintain a gentle positive pressure of nitrogen.
-
Heat the reaction mixture to 50°C in a pre-heated water bath with vigorous stirring.
-
Monitor the reaction progress by TLC (10% Methanol/Dichloromethane). The reaction is typically complete within 6-12 hours.
-
Once complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product, 2-methyl-1,8-naphthyridine, is often obtained as a solid with >95% purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[9]
Protocol 2: Cobalt-Catalyzed Cross-Coupling of a Chloronaphthyridine with an Aryl Grignard Reagent
This protocol is based on efficient functionalization methods for halogenated N-heterocycles.[8]
Materials:
-
A 2-chloro-1,8-naphthyridine derivative
-
Cobalt(II) chloride (CoCl₂), anhydrous
-
An arylmagnesium bromide solution (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous glassware and magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under a strict inert atmosphere (argon or nitrogen), add the 2-chloro-1,8-naphthyridine substrate (1.0 mmol) and anhydrous CoCl₂ (6.5 mg, 0.05 mmol, 5 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous THF (5 mL) via syringe and stir to dissolve/suspend the solids.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 mL of 1.0 M solution, 1.2 mmol, 1.2 equiv.) dropwise over 10 minutes. A color change is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0°C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-1,8-naphthyridine product.
References
-
Sherkar, P. D., Karuturi, D., Montgomery, M., & Lal, M. (2025). Application of Ylideneketonitriles: A Facile Approach to Novel 1,8‐Naphthyridin‐2‐ones via a Sequential One‐Pot Two‐Step Synthesis. Full-text available from ResearchGate. [Link]
-
Manera, C., et al. (2012). Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: an investigation of the 1,8-naphthyridin-2(1H)-one scaffold. European Journal of Medicinal Chemistry, 54, 447-458. [Link]
-
Gado, F., et al. (2025). Design of the novel 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives. Journal of the Indian Chemical Society. [Link]
-
Organic Chemistry Portal. 1,8-Naphthyridine synthesis. organic-chemistry.org. [Link]
-
Warner, A. J., & de la Rosa, M. A. (2014). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 16(3), 1240-1244. [Link]
-
Nandhikumar, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30(8), 1909-1914. [Link]
-
ResearchGate. (Various Authors). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments. ResearchGate Publication. [Link]
-
Gao, K., & Glorius, F. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Organic Letters, 15(20), 5242-5245. [Link]
-
Nandhikumar, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Academia.edu. [Link]
-
Ragno, R., et al. (2002). Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. Il Farmaco, 57(8), 631-639. [Link]
-
Ben-Valid, S., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6356-6359. [Link]
-
Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28045-28054. [Link]
-
Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18780-18790. [Link]
-
Wikipedia. Gould–Jacobs reaction. en.wikipedia.org. [Link]
-
Mondal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18780-18790. [Link]
-
Patil, M. R., & Patil, Y. P. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976-978. [Link]
-
El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035. [Link]
-
ResearchGate. (Various Authors). Gould–Jacobs reaction. ResearchGate Publication. [Link]
-
Tehrani, K. A., & De Kimpe, N. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(7), 1562. [Link]
-
Żurek, A., et al. (2018). The Impact of Modifying the Chemical Structure of Nalidixic Acid on the Antimicrobial Activity of Its Derivatives: A Review. Molecules, 23(8), 1957. [Link]
-
Dr. K. A. Kasiński. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate Publication. [Link]
-
Fàbrega, A., et al. (2018). Our Evolving Understanding of the Mechanism of Quinolones. Biomolecules, 8(2), 22. [Link]
- CN104496986A - Preparation method of nalidixic acid.
-
ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.org. [Link]
-
Ahfad-Hosseini, H. R., et al. (2022). Green Synthesis of Nalidixic Acid by Ionic Liquid. International Pharmacy Acta, 5(1). [Link]
-
Assaleh, F. H., et al. (2013). Synthesis of Some Newer Nalidixic Acid Derivatives as Potent Antimicrobial Agents. Research & Reviews: Journal of Chemistry, 2(1). [Link]
-
Shaabani, A., et al. (2014). Regioselective synthesis of functionalized[5][17]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 16(7), 3443-3447. [Link]
-
Al-Masum, M. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 10(3), 341. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage Application Note AN056. [Link]
-
Phenomenex. Troubleshooting Guide. Phenomenex Resources. [Link]
-
Baron, A., & Stochel, G. (2013). Transition-metal-catalyzed functionalization of 1,10-phenanthrolines and their complexes. Coordination Chemistry Reviews, 257(11-12), 1753-1772. [Link]
-
Chen, B., et al. (2022). Ligand Accelerated Hydrogen Isotope Exchange: Switching CH Activation from Functionalization Towards CD Bond Formation. ChemRxiv. [Link]
-
Gsior, M., et al. (2009). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 52(10), 3302-3312. [Link]
-
Gallou, I., et al. (2003). A convenient one-pot synthesis of 1,8-naphthyridones. Tetrahedron Letters, 44(23), 4343-4345. [Link]
-
Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-929. [Link]
-
Abdel-Aziz, A. A. M., et al. (2020). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate Publication. [Link]
-
Abás, S., et al. (2010). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 6, 1148-1155. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. kthmcollege.ac.in [kthmcollege.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. (PDF) Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation [academia.edu]
- 14. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. ablelab.eu [ablelab.eu]
- 16. A convenient one-pot synthesis of 1,8-naphthyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 19. mdpi-res.com [mdpi-res.com]
Technical Support Center: Optimization of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one Synthesis
Case ID: NAP-7BR-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Yield & Purity in the Synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Executive Summary & Pathway Visualization
Overview:
The synthesis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a critical gateway to developing integrin antagonists (e.g.,
However, this scaffold is notoriously difficult to scale due to two main bottlenecks:
-
Poor Nucleophilicity: The electron-withdrawing bromine atom on the pyridine ring deactivates the exocyclic amine, hindering the initial Michael addition.[1]
-
Cyclization Harshness: Traditional Friedel-Crafts cyclization methods (e.g., Polyphosphoric Acid at >140°C) often lead to debromination or extensive tar formation.[1]
Recommended Pathway: We recommend a Two-Step Protocol utilizing Eaton’s Reagent for the cyclization step to minimize thermal degradation.[1]
Synthetic Workflow Diagram
Caption: Optimized synthetic flow replacing PPA with Eaton's Reagent to prevent thermal degradation.
Tier 1 Support: The Michael Addition (Step 1)
Objective: Synthesis of ethyl 3-((6-bromopyridin-2-yl)amino)propanoate. Core Issue: The reaction stalls at 40-50% conversion due to the reversibility of the Michael addition and the low nucleophilicity of the brominated aminopyridine.
Troubleshooting Guide: Low Yield/Conversion
| Symptom | Probable Cause | Remediation Strategy |
| Stalled Conversion (<50%) | Equilibrium Limitation | The Michael addition is reversible. Do not use 1:1 stoichiometry. Use 5–10 equivalents of ethyl acrylate.[1] The excess acrylate acts as both solvent and reactant to push the equilibrium forward (Le Chatelier’s principle).[1] |
| Polymerization | Acrylate Instability | If the reaction mixture turns into a "jelly," the acrylate has polymerized. Add a radical inhibitor like Hydroquinone (1-2 mol%) or 4-methoxyphenol to the reaction mixture. |
| No Reaction | Protonation of Amine | Avoid strong acid catalysts (e.g., HCl, H2SO4) in this step. They protonate the pyridine nitrogen, deactivating the system further. Use thermal activation (reflux) or mild Lewis acids (e.g., Yb(OTf)3) if necessary, though thermal reflux is usually sufficient. |
Optimized Protocol (Step 1)
-
Charge: 2-Amino-6-bromopyridine (1.0 equiv) and Ethyl Acrylate (10.0 equiv).[1]
-
Add: Hydroquinone (0.01 equiv) to prevent polymerization.
-
Reflux: Heat to reflux (approx. 99°C) for 24–48 hours. Monitor by LCMS.[1]
-
Workup: Concentrate in vacuo to remove excess ethyl acrylate.[1] The residue is often pure enough for the next step.[1] If not, recrystallize from Hexane/EtOAc.[1]
Tier 2 Support: The Cyclization (Step 2)
Objective: Intramolecular ring closure to form the naphthyridinone.[1] Core Issue: Traditional Polyphosphoric Acid (PPA) protocols require heating to 140–160°C.[1] This causes the "7-bromo" handle to be labile (debromination) and leads to significant tar formation.[1]
Troubleshooting Guide: Cyclization Failures
| Symptom | Probable Cause | Remediation Strategy |
| Black Tar / Charring | Thermal Decomposition | STOP using PPA at 150°C. Switch to Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid).[1] This reagent promotes cyclization at much milder temperatures (50–80°C).[1] |
| Debromination | Harsh Acidic Conditions | High temperatures in strong mineral acids can facilitate hydro-dehalogenation.[1] The milder profile of Eaton's Reagent significantly reduces this side reaction.[1] |
| Incomplete Cyclization | Water Contamination | P2O5 is moisture sensitive.[1] Ensure the intermediate ester from Step 1 is completely dry (azeotrope with toluene if necessary) before adding Eaton's reagent.[1] |
Optimized Protocol (Step 2 - Eaton's Reagent Method)
-
Preparation: In a dry flask under
, dissolve the ester intermediate (from Step 1) in Eaton’s Reagent (approx. 3–5 mL per gram of substrate). -
Reaction: Heat to 60–80°C . Monitor closely by LCMS. The reaction typically completes in 2–4 hours.[1]
-
Note: Do not exceed 90°C.[1]
-
-
Quench (Critical):
-
Isolation:
FAQ: Purification & Analysis
Q: My product is not precipitating after neutralization. What should I do? A: The 1,8-naphthyridinone core has amphoteric character. If the pH is too high (>10) or too low (<4), it may remain soluble. Carefully adjust pH to the isoelectric point (typically pH 7–8).[1] If precipitation still fails, extract the neutralized aqueous layer with n-Butanol or DCM/Isopropanol (3:1) .
Q: Can I use microwave irradiation for Step 1? A: Yes. Microwave heating (120°C, 1-2 hours) can significantly accelerate the Michael addition compared to conventional reflux. However, you must use a sealed vessel and ensure the acrylate is stabilized to prevent rapid polymerization under pressure.
Q: How do I confirm the structure? A:
-
1H NMR: Look for the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the appearance of the ethylene bridge signals (~2.6 and ~3.0 ppm, triplets) of the dihydro-ring.
-
LCMS: Mass shift from Ester (
) to Product ( , loss of EtOH).
References & Authoritative Sources
-
Eaton's Reagent General Utility:
-
Synthesis of Tetrahydro-1,8-naphthyridines (Integrin Inhibitors):
-
Pfizer/Medicinal Chemistry Routes (Analogous Chemistry):
-
Title: Modular, automated synthesis of spirocyclic tetrahydronaphthyridines.
-
Source:Nature Communications 13, Article number: 3953 (2022).[1]
-
Context: Discusses the synthesis of similar naphthyridine cores for drug discovery (e.g., PF-07258669).
-
-
Friedländer and Related Condensations:
-
Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction.
-
Source:ACS Omega 2021, 6, 42, 28093–28103.
-
Context: Provides background on alternative cyclization strategies if the Michael/Cyclization route fails.
-
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
Common side reactions in the bromination of 2,3-dihydro-1,8-naphthyridin-4(1H)-one
Technical Support Center: Bromination of 2,3-dihydro-1,8-naphthyridin-4(1H)-one
The 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a key building block for a range of therapeutic agents.[1] Its selective functionalization is critical for analog synthesis and structure-activity relationship (SAR) studies. Bromination is a fundamental transformation for introducing a versatile synthetic handle; however, the complex electronics of the naphthyridinone ring system can lead to several challenging and often-overlooked side reactions.
This guide provides troubleshooting for common issues encountered during the electrophilic bromination of this scaffold, explaining the mechanistic origins of side products and offering field-proven solutions to enhance reaction selectivity and yield.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is producing a significant amount of a di-brominated product. How can I improve mono-selectivity?
A1: Issue Analysis and Mechanistic Insight
Over-bromination is a classic problem when dealing with electron-rich aromatic or heterocyclic systems. The 2,3-dihydro-1,8-naphthyridin-4(1H)-one core is "activated" by the nitrogen atom within the pyridine ring and the secondary amine (a lactam) ortho to the carbonyl group. The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second electrophilic attack, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
The most likely positions for bromination are C5 and C7 on the pyridine ring, as they are ortho/para to the activating ring nitrogen. Once one position is brominated, the remaining activated position can react again.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Implementation |
| Control Stoichiometry | Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). This ensures the starting material is consumed before significant di-bromination can occur. |
| Lower Reaction Temperature | Perform the reaction at 0 °C or even -78 °C. Lower temperatures increase the selectivity by favoring the reaction with the higher-energy transition state (mono-bromination) over the subsequent, often faster, di-bromination. |
| Use a Milder Brominating Agent | Instead of molecular bromine (Br₂), which can be harsh and lead to oxidation side products[2], use N-Bromosuccinimide (NBS). For even greater control, consider bromodimethylsulfonium bromide, which is known to be milder and more selective.[3] |
| Slow Addition | Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring the second bromination event. |
Q2: I'm observing a product with a mass corresponding to M+Br, but the ¹H NMR is missing the N-H signal and doesn't match the expected aromatic C-H substitution pattern. What could it be?
A2: Issue Analysis and Mechanistic Insight
This is a strong indication of N-bromination . The nitrogen atom of the lactam is nucleophilic and can be attacked by an electrophilic bromine source, particularly under neutral or slightly basic conditions. This forms an N-Br bond, which is often unstable. While less common than C-bromination on the activated ring, it can become a competitive pathway. The resulting N-bromo lactam can sometimes be isolated but may also undergo further reactions or decomposition. Photochemical conditions can sometimes promote the isomerization of N-bromo lactams to C-bromo isomers, suggesting a potential radical pathway as well.[4]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Implementation |
| Use an Acidic Solvent/Additive | Performing the reaction in a solvent like acetic acid or adding a catalytic amount of a protic acid (like TFA) or a Lewis acid can mitigate N-bromination.[5] The acid will protonate the lactam carbonyl, reducing the nucleophilicity of the nitrogen atom and favoring electrophilic attack on the electron-rich aromatic ring. |
| Protect the Lactam Nitrogen | If acidic conditions are incompatible with other functional groups, consider protecting the N-H with a suitable protecting group (e.g., Boc, SEM) prior to bromination. This physically blocks the nitrogen from reacting. |
| Reagent Choice | Some brominating agents have a higher propensity for N-bromination. If using NBS and observing this side product, switching to a different reagent system like Br₂ in acetic acid may favor C-bromination. |
Q3: The reaction mixture turned very dark, and I'm isolating a complex mixture of products, including a fully aromatic 1,8-naphthyridin-4-ol derivative. What happened?
A3: Issue Analysis and Mechanistic Insight
This outcome points to oxidation and aromatization of the dihydro-naphthyridinone ring. Dihydro-heterocyclic systems can be susceptible to oxidation, especially under harsh bromination conditions. Molecular bromine (Br₂) is a known oxidizing agent.[2] The reaction likely proceeds through initial bromination followed by elimination of HBr, driven by the formation of the stable, aromatic naphthyridine ring system. This process can be catalyzed by excess Br₂ or trace acid and may be accompanied by decomposition, leading to the dark coloration. Aromatization of similar cyclohexenone systems has been observed during bromination reactions.[6]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Implementation |
| Avoid Excess Bromine | Strictly control the stoichiometry. Excess Br₂ is a primary culprit for oxidation. |
| Use a Non-Oxidizing Bromine Source | N-Bromosuccinimide (NBS) is generally less prone to causing oxidation than Br₂.[7] This is the most effective way to prevent this side reaction. |
| Maintain Low Temperatures | Oxidation and elimination reactions typically have higher activation energies. Running the reaction at 0 °C or below will significantly slow these undesired pathways. |
| Inert Atmosphere | While less common for brominations, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes help prevent oxidative side reactions, especially if trace metals or other contaminants are suspected. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired electrophilic aromatic substitution pathway versus the formation of a common side product.
Caption: Desired C-Bromination vs. N-Bromination Side Reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common bromination issues.
Caption: Troubleshooting workflow for bromination reactions.
Reference Protocol: Selective Mono-bromination using NBS
This protocol is optimized to favor the formation of the mono-brominated product while minimizing common side reactions.
Materials:
-
2,3-dihydro-1,8-naphthyridin-4(1H)-one
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Argon or Nitrogen gas line
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add 2,3-dihydro-1,8-naphthyridin-4(1H)-one (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve NBS (0.98 eq) in anhydrous DCM.
-
Add the NBS solution to the cooled starting material solution dropwise via a syringe or dropping funnel over 30 minutes.
-
Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-brominated isomer.
References
-
Chapman, O. L., & Lura, R. D. (1974). The Photochemical Isomerization of N-Bromo-a,P-unsaturated Lactams; An Intermolecular Allylic Bromination Process. Canadian Journal of Chemistry, 52(4), 645-651. Retrieved February 18, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 4). Bromination. WordPress. Retrieved February 18, 2026, from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Manac Inc. Retrieved February 18, 2026, from [Link]
-
Majumder, S., & Choudhury, D. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2015, January 21). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2025, October 28). Aqueous Electrophilic Aromatic Bromination using KBr and Oxone | Request PDF. ResearchGate. Retrieved February 18, 2026, from [Link]
-
Majetich, G., & Hicks, R. (1997). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 62(13), 4321–4326. Retrieved February 18, 2026, from [Link]
Sources
- 1. 2,3-dihydro-1,8-naphthyridin-4(1H)-one | 676515-33-6 | Benchchem [benchchem.com]
- 2. Bromination - Wordpress [reagents.acsgcipr.org]
- 3. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: Refining Purification Methods for Novel Naphthyridinone Compounds
Welcome to the technical support center for the purification of novel naphthyridinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification process. Naphthyridinones, a key class of heterocyclic compounds, often present unique purification hurdles due to their structural complexity and polarity.[1][2][3][4] This guide moves beyond simple protocols to explain the underlying principles of purification techniques, empowering you to make informed decisions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of naphthyridinone compounds.
Q1: What is the first step I should take to develop a purification strategy for my novel naphthyridinone compound?
A1: The crucial first step is to assess the purity of your crude product and understand the nature of the impurities present.[5][6] Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are invaluable for this purpose.[7][8][9] TLC will give you a quick qualitative picture of the number of components and their relative polarities, guiding your initial choice of chromatographic conditions.[10]
Q2: My naphthyridinone compound is highly polar. What purification challenges should I anticipate?
A2: Highly polar compounds can be challenging to purify using standard normal-phase chromatography on silica gel due to strong interactions with the stationary phase. This can lead to poor separation, streaking of the compound on the column, and sometimes irreversible adsorption.[10] You might need to consider alternative stationary phases like alumina or employ reversed-phase chromatography.[10]
Q3: How can I determine the best solvent system for column chromatography?
A3: The ideal solvent system is typically determined through systematic screening using TLC.[10] Aim for a solvent system that provides a good separation between your target compound and impurities, with the Rf (retention factor) of your compound ideally between 0.2 and 0.4 for optimal column chromatography separation.
Q4: My naphthyridinone compound is UV-inactive. How can I monitor its purification?
A4: For compounds lacking a UV chromophore, alternative visualization methods are necessary. On a TLC plate, you can use general stains like potassium permanganate or iodine vapor to visualize the spots.[10] For column chromatography, you can collect fractions and analyze them by other means, such as mass spectrometry or by spotting a small amount from each fraction onto a TLC plate and staining.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during purification.
Column Chromatography
Column chromatography is a fundamental technique for purifying synthetic compounds. However, several issues can arise, particularly with N-heterocycles like naphthyridinones.
Issue 1.1: Poor Separation of Compound from Impurities
-
Possible Cause A: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for resolving your compound from closely eluting impurities.
-
Solution:
-
Systematic TLC Analysis: Run TLC plates with your crude mixture in a variety of solvent systems with differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Adjust Solvent Ratio: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[10]
-
Incorporate a Different Solvent: If adjusting the ratio of your current system doesn't improve separation, try introducing a third solvent or switching to a completely different solvent system.
-
-
-
Possible Cause B: Column Overloading. Exceeding the capacity of your column will lead to broad peaks and poor separation.
-
Possible Cause C: Compound Tailing or Streaking (Common with Basic Heterocycles). Naphthyridinones can contain basic nitrogen atoms that interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.[10]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or a few drops of ammonium hydroxide into your mobile phase to neutralize the acidic sites on the silica.[10]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica gel (C18), which are less prone to these interactions.[10]
-
-
Experimental Workflow: Troubleshooting Poor Separation in Column Chromatography
Caption: Troubleshooting logic for poor chromatographic separation.
Issue 1.2: Compound is Not Eluting from the Column
-
Possible Cause A: Compound is Too Polar for the Current Solvent System. Your mobile phase may not be strong enough to displace your highly polar compound from the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. A gradient elution from a non-polar to a highly polar solvent can be effective.[10]
-
-
-
Possible Cause B: Irreversible Adsorption or Decomposition on Silica Gel. Some compounds can decompose on the acidic surface of silica gel.[11]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5][12][13]
Issue 2.1: Compound "Oils Out" Instead of Crystallizing
-
Possible Cause A: Solution is Supersaturated or Cooled Too Quickly. This prevents the orderly arrangement of molecules into a crystal lattice.[10]
-
Possible Cause B: Presence of Impurities. Impurities can interfere with crystal formation.
-
Solution:
-
Pre-purification: Perform a quick filtration through a plug of silica to remove gross impurities before attempting recrystallization.[10]
-
Use Activated Charcoal: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution to adsorb them, followed by a hot filtration.
-
-
Experimental Workflow: Overcoming "Oiling Out" in Recrystallization
Caption: Decision tree for addressing "oiling out" during recrystallization.
Issue 2.2: Low Recovery of Crystalline Product
-
Possible Cause A: Using Too Much Solvent. This will keep your compound dissolved even at low temperatures.
-
Solution:
-
Use Minimal Hot Solvent: Dissolve your compound in the minimum amount of boiling solvent required.
-
Reduce Mother Liquor Volume: After filtering the crystals, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[10]
-
-
-
Possible Cause B: Compound has Significant Solubility in the Cold Solvent.
-
Solution:
-
Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath or even a dry ice/acetone bath to maximize precipitation.[12][13][14]
-
Use a Two-Solvent System: If a single solvent is not ideal, a two-solvent system can be employed. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Then add a few drops of the "good" solvent to clarify and allow to cool.[12]
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for both purification (preparative HPLC) and purity analysis (analytical HPLC) of naphthyridinone compounds.[8][15]
Issue 3.1: Poor Resolution of Isomers
-
Possible Cause A: Inadequate Stationary Phase. Standard C18 columns may not be sufficient to separate structurally similar isomers.
-
Possible Cause B: Suboptimal Mobile Phase.
-
Solution:
-
Optimize Gradient: For reversed-phase HPLC, carefully adjust the gradient profile of your mobile phase (e.g., water/acetonitrile or water/methanol).[15]
-
Screen Modifiers: In normal-phase HPLC, screen different alcohol modifiers (e.g., ethanol, isopropanol) and their concentrations in the non-polar mobile phase.[15]
-
-
Data Summary: HPLC Column Selection for Naphthyridinone Derivatives
| Purification Goal | Recommended HPLC Mode | Stationary Phase Examples | Typical Mobile Phase | Key Considerations |
| General Purification | Reversed-Phase (RP-HPLC) | C18, C8 | Water/Acetonitrile, Water/Methanol | Good for a wide range of polarities.[15] |
| Isomer Separation | Normal-Phase (NP-HPLC) | Silica, Amino, Cyano | Hexane/Ethanol | Effective for positional isomers.[15] |
| Enantiomer Resolution | Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) | Often Normal-Phase (e.g., Hexane/Isopropanol) | Essential for separating chiral compounds.[15] |
Concluding Remarks
The successful purification of novel naphthyridinone compounds is a critical step in their development as potential therapeutic agents. A systematic and informed approach to troubleshooting, grounded in a solid understanding of the principles of chromatography and crystallization, is paramount. This guide provides a framework for addressing common challenges, but it is important to remember that each compound is unique and may require a tailored purification strategy.
References
- BenchChem Technical Support Team. (2025, December). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
- University of Rochester. (n.d.).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- JoVE Science Education Database. (n.d.). Organic Chemistry.
- University of Calgary. (n.d.).
- Google Patents. (n.d.). WO2012151640A1 - Methods for preparing naphthyridines.
- University of Richmond. (n.d.).
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.
- Hawach. (2025, February 11).
- ResearchGate. (n.d.).
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Reddit. (2022, June 27).
- IJNRD. (2024, December 25). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY.
- Esteve-Romero, J., & Carda-Broch, S. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- COSMOSIL. (n.d.).
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
- Singh, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Alfa Chemistry. (2018, August 29).
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta.
- Quiroga, J., & Insuasty, B. (n.d.).
- BenchChem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- MAC-MOD Analytical. (n.d.).
- ResearchGate. (2019, August 7).
- Wasiullah, M., Yadav, P., Yadav, V. K., & Rajput, A. (2025, March 7).
- Gupta, R. R. (2009). Topics in Heterocyclic Chemistry. Springer.
- MDPI. (2021, October 9). 1,6-Naphthyridin-2(1H)
- Asian Journal of Research in Chemistry. (2012, May 24).
- Pharmaceutical Technology. (2012, February 2). Evaluating Impurities in Drugs (Part I of III).
- Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
- Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.
- SlideShare. (n.d.). Sources of Impurities in Pharmaceuticals.
Sources
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- 6. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
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Chemical modification of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one for enhanced potency
Core Directive & Architectural Overview
Welcome to the technical support hub for the 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold (CAS: 64942-87-6). As researchers, you are likely utilizing this building block to develop antagonists for Integrin
This scaffold offers three distinct vectors for modification to enhance potency and physicochemical properties. Understanding the reactivity profile of each vector is critical for avoiding common synthetic pitfalls.
The Potency Triad (SAR Visualization)
The following diagram illustrates the functionalization logic for this specific scaffold.
Figure 1: Strategic functionalization vectors for the 1,8-naphthyridine scaffold.
Workflow A: C-7 Functionalization (Suzuki-Miyaura Coupling)
The C-7 bromine is the primary handle for extending the molecule to interact with deep binding pockets (e.g., the specificity loop in integrins).
Standard Operating Procedure (SOP-701)
Objective: Install an aryl or heteroaryl group at C-7 without affecting the lactam core.
Reagents:
-
Substrate: 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (1.0 eq)
-
Boronic Acid/Ester:
or (1.2–1.5 eq) -
Catalyst:
(5 mol%) or (5-10 mol%) -
Base:
(2.0 eq) or (3.0 eq) -
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
Conditions: 90°C, 4–12 hours, Inert Atmosphere (
or Ar).
Troubleshooting Guide: Failed C-7 Coupling
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst deactivation by N-1 amine. | Protect N-1 (e.g., Boc or SEM) prior to coupling. Free amines can coordinate to Pd, poisoning the catalytic cycle. Alternatively, switch to a highly active catalyst system like XPhos Pd G2 . |
| Protodeboronation (Ar-H formed) | Boronic acid instability in aqueous base. | Switch to anhydrous conditions using |
| Homocoupling of Boronic Acid | Oxygen leakage into the vessel. | Rigorous degassing is required. Use the Freeze-Pump-Thaw method (3 cycles) rather than simple sparging. |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., |
Workflow B: N-1 Alkylation (The Regioselectivity Challenge)
Modifying the N-1 position is crucial for adjusting lipophilicity (LogD) and preventing metabolic clearance. However, the 1,8-naphthyridin-4-one core is an ambident nucleophile .
The Ambident Dilemma
Reaction can occur at:
-
N-1 (Thermodynamic Product): Desired for most drug scaffolds.
-
O-4 (Kinetic Product): Forms the lactim ether.
SOP-N101: Regioselective N-Alkylation
Protocol:
-
Dissolve scaffold (1.0 eq) in anhydrous DMF (Polar aprotic solvents favor N-alkylation).
-
Add
(2.0 eq). Note: Cesium promotes the "naked anion" effect but generally favors N-alkylation over O-alkylation compared to Ag+ salts. -
Stir at RT for 30 mins to generate the anion.
-
Add Alkyl Halide (1.1 eq) dropwise.
-
Heat to 60°C for 2–4 hours.
Critical Note: Avoid using Silver salts (
Decision Tree: N vs. O Alkylation
Figure 2: Troubleshooting logic for controlling regioselectivity during alkylation.
Advanced Modification: Aromatization (Oxidation)
Many high-potency kinase inhibitors require a planar, fully aromatic 1,8-naphthyridine core rather than the dihydro- precursor.
Q: How do I convert the dihydro- scaffold to the fully aromatic 1,8-naphthyridin-4-one?
A: This is an oxidation step that should generally be performed after N-alkylation but before sensitive C-7 functionalization if possible (though Suzuki products are often stable to these conditions).
Protocol:
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq).
-
Solvent: 1,4-Dioxane or Toluene.
-
Conditions: Reflux for 2–6 hours.
-
Workup: Filter off the hydroquinone byproduct. Wash with saturated
to remove residual DDQ species.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling yields are low (<30%) due to insolubility of the 7-bromo scaffold. What can I do?
-
Answer: The dihydro-naphthyridinone core is notorious for poor solubility due to intermolecular hydrogen bonding (dimerization).
-
Solution 1: Perform N-alkylation first .[1] Installing a solubilizing group (e.g., methyl, ethyl, or a PEG chain) at N-1 breaks the H-bond network and dramatically improves solubility in dioxane/water systems.
-
Solution 2: Use DMSO as a co-solvent in the Suzuki reaction (up to 20% v/v).
-
Q2: Can I perform Buchwald-Hartwig amination at C-7 instead of Suzuki?
-
Answer: Yes, but it is challenging. The electron-rich nature of the amino-pyridine ring (once aminated) can deactivate the catalyst.
-
Recommendation: Use BrettPhos Pd G3 or RuPhos Pd G3 precatalysts with
or . These bulky, electron-rich ligands facilitate oxidative addition into the electron-deficient naphthyridine ring.
-
Q3: I see a side product with Mass M+14 during N-alkylation. What is it?
-
Answer: If you are using DMF as a solvent with Sodium Hydride (
), you might be observing formylation or reaction with DMF decomposition products.-
Fix: Ensure the reaction is kept strictly anhydrous and consider switching to DMA (Dimethylacetamide) or using
in Acetone (if the electrophile is reactive enough) to avoid DMF-related side reactions.
-
References
-
Structure-Based Discovery of Integrin
Antagonists.- Context: Describes the use of naphthyridine scaffolds as arginine mimetics for RGD recognition.
- Source: Vertex AI / NIH Snippet 1.1.
-
Suzuki-Miyaura Coupling of 7-Bromo-Heterocycles.
- Context: General protocols for Pd-catalyzed cross-coupling on bromo-indoles and naphthyridines.
- Source: BenchChem Protocol / Snippet 1.16.
-
Regioselective N-Alkyl
- Context: Detailed mechanistic study on N- vs O-alkylation competition in fused lactam systems.
- Source: Juniper Publishers / Snippet 1.24.
-
SAR of 1,8-Naphthyridines as Kinase Inhibitors.
- Context: Exploration of the 1,8-naphthyridine scaffold for c-Met and PI4K inhibition, highlighting the importance of C-7 substituents.
- Source: ACS Public
-
1,8-Naphthyridine Deriv
-
Context: Comprehensive review of the scaffold's utility in anticancer and anti-inflammatory research.[2]
- Source: PubMed / Snippet 1.22.
-
Sources
Validation & Comparative
The Halogen Effect: A Comparative Guide to the Biological Activity of 7-Bromo-1,6-Naphthyridin-5(6H)-one and Its Analogs
Introduction: The Privileged Scaffold and the Power of Halogenation
The 1,6-naphthyridinone core is a "privileged structure" in medicinal chemistry, a scaffold that has repeatedly been shown to be a fertile ground for the development of potent and selective therapeutic agents.[1][2] Derivatives of this heterocyclic system are at the forefront of oncology research, targeting critical cellular machinery involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[3][4] The biological activity of these molecules, however, is not dictated by the core alone; it is exquisitely sensitive to the nature and placement of substituents.
Among the most powerful tools in the medicinal chemist's arsenal is halogenation. The strategic placement of a halogen atom—be it fluorine, chlorine, bromine, or iodine—can profoundly alter a molecule's physicochemical properties. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for its biological target. Studies on various molecular scaffolds have shown that bromine substitution, in particular, can markedly enhance anti-proliferative potency.[5]
This guide provides an in-depth comparison of the biological activity of 7-bromo-1,6-naphthyridin-5(6H)-one against other halogenated naphthyridinone analogs. By synthesizing data from multiple studies, we will explore the nuanced structure-activity relationships (SAR) that govern their efficacy as anticancer agents, providing a valuable resource for researchers in drug discovery and development.
The Causality of Halogenation: Why Bromine and Its Congeners Matter
The introduction of a halogen atom onto the naphthyridinone scaffold is a deliberate design choice aimed at optimizing the drug-like properties of the molecule. Each halogen brings a unique combination of size, electronegativity, and lipophilicity, which can be leveraged to fine-tune biological activity.
-
Lipophilicity and Permeability: Halogens are lipophilic, and their addition generally increases the overall lipophilicity of a compound. This can enhance membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets. The effect increases with the size of the halogen (F < Cl < Br < I).
-
Target Engagement (Halogen Bonding): Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the target protein's binding pocket. These interactions can significantly increase binding affinity and, consequently, potency. The strength of these bonds typically increases with the polarizability of the halogen (Cl < Br < I).
-
Metabolic Stability: Halogenation at a metabolically vulnerable position can block enzymatic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and duration of action.
-
Electronic Effects: The electron-withdrawing nature of halogens can modulate the electronic distribution of the aromatic ring system, influencing pKa and the strength of other intermolecular interactions.
The choice of bromine often represents a strategic balance. It is more polarizable than chlorine, allowing for stronger halogen bonds, and more lipophilic, while generally being less reactive and prone to metabolic liabilities than iodine.[5]
Comparative Biological Activity: A Data-Driven Analysis
Targeting Protein Tyrosine Kinases (AXL, c-Src)
The AXL receptor tyrosine kinase and the c-Src kinase are crucial drivers of tumor growth, metastasis, and drug resistance, making them prime targets for cancer therapy.[6][7] Naphthyridinone derivatives have shown significant promise as inhibitors of these kinases.
A study on 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones revealed that the nature of the substituent at the 7-position is critical for potent inhibition of c-Src.[8] While this study did not include a 7-bromo analog, it demonstrated that replacing a 7-amino group with a 7-fluoro group was a key step in the synthesis of potent inhibitors.[8][9] Subsequent displacement of the halogen with various amines led to compounds with IC50 values in the low nanomolar range against c-Src.[8]
More recent work on 1,6-naphthyridinone derivatives as AXL inhibitors has further highlighted the importance of substitution patterns. While specific halogen comparisons at the 7-position are limited, related structures show potent activity. For example, a 1,6-naphthyridin-4-one derivative was found to be a highly potent AXL inhibitor with an IC50 of 3.2 nM.[10] Similarly, optimization of another 1,6-naphthyridinone series led to a selective type II AXL inhibitor with an IC50 of 1.1 nM.[4] In a different series, 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one was used as a key intermediate to develop selective MET/AXL kinase inhibitors.[11]
The collective data suggests that the 1,6-naphthyridinone core is highly effective for kinase inhibition, and that a halogen at the 7- or 8-position serves as a crucial synthetic handle for introducing side chains that optimize target engagement and selectivity.
Antiproliferative Activity in Cancer Cell Lines
The ultimate measure of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. The cytotoxic effects of halogenated naphthyridinones have been evaluated in numerous studies. For instance, an 8-bromo-substituted benzo[c][12][13]naphthyridine derivative, Veranamine, isolated from a marine sponge, demonstrated biological activity, showcasing that brominated naphthyridines exist in nature.[14][15]
A comparative study of bromo- and chloro-substituted flavones (a different heterocyclic scaffold) provides valuable insight into the potential advantages of bromine. In this study, the 8-bromo-6-chloroflavone derivative demonstrated the strongest cytotoxic activity against canine lymphoma and leukemia cell lines compared to its dichlorinated and mono-chlorinated counterparts.[5][16] This supports the hypothesis that bromine substitution can lead to superior antiproliferative effects.[5]
Data Summary
The following table collates representative data for various halogenated naphthyridinone derivatives and related compounds to provide a comparative overview of their biological activities.
| Compound Class/Scaffold | Halogen Substitution | Target/Cell Line | Activity (IC50) | Reference |
| 1,6-Naphthyridin-2(1H)-one | 3-(2,6-dichlorophenyl), 7-amino side chain | c-Src Kinase | 10-80 nM | [8] |
| 1,6-Naphthyridinone | Not specified | AXL Kinase | 1.1 nM | [4] |
| 1,6-Naphthyridin-4-one | Not specified | AXL Kinase | 3.2 nM | [10] |
| 2,7-Naphthyridin-1(2H)-one | 8-chloro, various 8-amino | MET Kinase | 13.8 nM | [11] |
| 2,7-Naphthyridin-1(2H)-one | 8-chloro, various 8-amino | AXL Kinase | 17.2 nM | [11] |
| Flavone | 8-bromo-6-chloro | CLBL-1 (Canine Lymphoma) | ~10-20 µM | [5] |
| Flavone | 6,8-dichloro | CLBL-1 (Canine Lymphoma) | > 25 µM | [5] |
Note: This table is a synthesis of data from different studies on various naphthyridinone isomers and related scaffolds. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Designs for Robust Comparison
To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies for key assays used to evaluate the biological activity of halogenated naphthyridinones.
Diagram 1: General Experimental Workflow This diagram illustrates the logical flow from initial compound screening to mechanistic studies.
Caption: Workflow for identifying and characterizing lead halogenated naphthyridinones.
Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a key measure of cytotoxicity.[12][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active, viable cells. This enzymatic reduction yields purple formazan crystals, which are solubilized, and the absorbance is measured, correlating directly to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)[18]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Halogenated naphthyridinone compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)[17]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the medium containing the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO only) and "no-treatment control".
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.[19]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Experimental Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)
This biochemical assay directly measures the enzymatic activity of PARP1 and its inhibition by test compounds.[20][21]
Principle: This homogeneous assay measures the amount of nicotinamide (NAM) produced during the PARP1-catalyzed cleavage of NAD+. The NAM is converted by a developer reagent into a fluorescent product. The intensity of the fluorescence is directly proportional to the PARP1 activity.[20]
Diagram 2: PARP1 Inhibition and Trapping Mechanism This diagram explains the dual mechanism of action of many PARP inhibitors.
Caption: Dual mechanisms of PARP inhibitors: catalytic inhibition and DNA trapping.
Materials:
-
Recombinant Human PARP1 Enzyme[20]
-
Activated DNA (provided in commercial kits)
-
β-NAD+ Solution
-
PARP Assay Buffer (e.g., 50 mM Tris, 2 mM MgCl₂, pH 8.0)[21]
-
Halogenated naphthyridinone compounds dissolved in DMSO
-
Developer Reagent (from a commercial kit, e.g., Sigma-Aldrich Cat. # 17-10149)[20]
-
Black 96-well plates (low fluorescence background)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PARP1 enzyme, activated DNA, and β-NAD+ in cold PARP assay buffer according to the manufacturer's instructions. A typical final concentration for β-NAD+ is 0.5 mM.[20]
-
Compound Plating: Prepare serial dilutions of the test inhibitors in assay buffer containing a constant percentage of DMSO (e.g., 1%). Add 5 µL of each dilution to the wells of the black 96-well plate.
-
Reaction Initiation: Prepare a reaction master mix containing PARP assay buffer, PARP1 enzyme, and activated DNA.
-
Add 20 µL of the master mix to each well containing the test compound. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[20]
-
Initiate the enzymatic reaction by adding 5 µL of the β-NAD+ working solution to each well for a final reaction volume of 30 µL.
-
Incubation: Gently mix the plate and incubate for 30-60 minutes at 30°C.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer reagent as per the kit's protocol. This typically involves a 15-20 minute incubation.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration relative to a "no inhibitor" control. Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
Conclusion and Future Directions
The analysis of available data strongly indicates that the 1,6-naphthyridinone scaffold is a highly versatile and potent platform for developing inhibitors of key cancer targets. Halogenation, particularly at the C7 position, is a critical strategy for modulating the biological activity of these compounds. While direct comparative data for a full series of 7-halo-1,6-naphthyridin-5(6H)-ones is sparse, evidence from related structures suggests that bromine substitution is a promising strategy for enhancing cytotoxic and kinase inhibitory potency, likely through a combination of improved lipophilicity and the formation of stabilizing halogen bonds within the target's active site.[5]
The field would greatly benefit from a systematic study that synthesizes and evaluates 7-fluoro, 7-chloro, 7-bromo, and 7-iodo-1,6-naphthyridin-5(6H)-one analogs in parallel. Such a study, employing the standardized biochemical and cell-based assays detailed in this guide, would provide definitive insights into the structure-activity relationship of halogenation at this key position. This would enable a more rational design of next-generation naphthyridinone-based therapeutics with enhanced potency, selectivity, and clinical potential.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]
-
Tarsounas, M., et al. (2025). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. [Link]
-
Le, P. U., & Gauthier, D. (2024). An optimized fluorescence assay for screening novel PARP-1 inhibitors. Canadian Journal of Chemistry. [Link]
-
Quiroga, J., & Insuasty, B. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(24), 5869. [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Dudek, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences, 12. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships in vitro [Table]. [Link]
-
Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]
-
Klutchko, S. R., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(16), 3276-3289. [Link]
-
Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090. [Link]
-
Wang, Y., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. Molecules, 25(18), 4153. [Link]
-
Dudek, M., et al. (2026). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences, 12, 1738255. [Link]
-
ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]
-
Wang, Y., et al. (2024). Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116045. [Link]
-
Royal Society of Chemistry. (2017). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
-
Beck, M. P., et al. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology, 3(12), 1431-1436. [Link]
-
Prasanth, S., et al. (2022). Identification of Novel AXL Kinase Inhibitors Using Ligand-Based Pharmacophore Screening and Molecular Dynamics Simulations. Molecules, 27(16), 5292. [Link]
-
Festa, C., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 19(7), 405. [Link]
-
Royal Society of Chemistry. (2000). ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. [Link]
-
Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. [Link]
-
Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. [Link]
-
Edinburgh Research Explorer. (2018). AXL inhibitors in cancer: A Medicinal Chemistry Perspective. [Link]
-
LaVoie, E. J., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 46(10), 1855-1863. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][18][20]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Kim, H. M., et al. (2022). Comparison of CXCL10 Secretion in Colorectal Cancer Cell Lines. The Korean Journal of Clinical Laboratory Science, 54(3), 163-170. [Link]
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- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H [ ] )-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Structure-Activity Relationship (SAR) Studies of 1,8-Naphthyridin-4(1H)-one Derivatives
Executive Summary: The Scaffold Advantage
In the landscape of medicinal chemistry, the 1,8-naphthyridin-4(1H)-one scaffold represents a critical bioisostere of the quinolone ring system. While historically overshadowed by its carbon-analogues (the 4-quinolones), this nitrogen-enriched heterocycle offers distinct physicochemical advantages: enhanced water solubility due to the additional pyridine nitrogen (N8) and unique hydrogen-bonding capabilities within the receptor pocket.
This guide objectively compares 1,8-naphthyridine derivatives against standard therapeutic alternatives in two primary domains: Cannabinoid Receptor Type 2 (CB2) modulation (immunotherapy) and Antimicrobial activity (DNA gyrase inhibition).
Part 1: The Architecture of Selectivity
The 1,8-naphthyridine core allows for divergent pharmacological profiles based on the substituent at the C3 position .
-
Path A (Immunomodulation): Derivatization at C3 with a carboxamide yields potent, selective CB2 agonists (non-psychotropic).
-
Path B (Antimicrobial): Derivatization at C3 with a carboxylic acid yields broad-spectrum antibiotics (fluoroquinolone-like).
Visualization: The Divergent SAR Map
The following diagram illustrates how specific substitutions drive the molecule toward either CB2 agonism or antimicrobial efficacy.
Figure 1: Divergent SAR pathways for the 1,8-naphthyridine scaffold. The C3 substituent is the primary functional switch.
Part 2: Comparative Analysis – CB2 Receptor Agonists
The primary challenge in cannabinoid research is achieving selectivity for the peripheral CB2 receptor (immune modulation) over the central CB1 receptor (psychotropic side effects).
Performance vs. Alternatives
Standard: WIN 55,212-2 (Non-selective aminoalkylindole). Alternative: 4-Quinolone-3-carboxamides (Carbon analog).
| Feature | 1,8-Naphthyridin-4(1H)-ones | 4-Quinolone Derivatives | WIN 55,212-2 (Standard) |
| CB2 Affinity ( | 1.0 – 8.0 nM (High) | 3.3 – 15 nM (High) | 1.9 nM (High) |
| Selectivity ( | > 300-fold | > 100-fold | ~10-fold (Poor) |
| Solubility | Moderate (N8 assists H-bonding) | Low (Lipophilic) | Low |
| Metabolic Stability | High (Resistant to oxidation) | High | Moderate |
Key Experimental Data
In radioligand binding assays using [
-
Compound 10 (p-fluorobenzyl at N1, cycloheptylamide at C3):
(CB2) = 1.0 nM .[1] -
Selectivity: The presence of the N8 nitrogen often reduces affinity for the hydrophobic CB1 pocket compared to the quinoline analog, thereby enhancing the selectivity ratio naturally [1, 2].
Part 3: Comparative Analysis – Antimicrobial Agents
Here, the 1,8-naphthyridine scaffold functions as a bioisostere to the fluoroquinolone class (e.g., Ciprofloxacin). The most successful commercial example is Tosufloxacin (T-3262).
Performance vs. Ciprofloxacin
Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.
| Metric | Tosufloxacin (1,8-Naphthyridine) | Ciprofloxacin (Fluoroquinolone) | Clinical Implication |
| Gram-Negative MIC | 0.06 – 0.25 µg/mL | 0.01 – 0.1 µg/mL | Cipro is slightly superior for E. coli. |
| Gram-Positive MIC | 0.06 – 0.12 µg/mL | 0.5 – 1.0 µg/mL | Naphthyridine is superior for S. aureus. |
| Anaerobic Activity | High | Low | Naphthyridine covers broader infection types. |
| Resistance Profile | Low mutation frequency (< | Moderate | Naphthyridine structure binds tighter to Topo IV. |
Expert Insight: The 1,8-naphthyridine core (specifically with a 7-pyrrolidinyl group) exhibits superior activity against Gram-positive bacteria because the N8 nitrogen allows for additional binding interactions within the Topoisomerase IV enzyme that the standard quinoline ring lacks [3, 4].
Part 4: Synthetic Optimization (Gould-Jacobs Protocol)
To synthesize these derivatives, the Gould-Jacobs reaction is the industry standard for scalability.
Workflow Visualization
Figure 2: The Gould-Jacobs synthetic pathway for generating the 1,8-naphthyridine core.
Part 5: Validated Experimental Protocols
Protocol A: CB2 Radioligand Binding Assay
To determine affinity (
-
Membrane Preparation: Use HEK-293 cells stably transfected with human CB2 receptors. Harvest cells in PBS containing 1mM EDTA.
-
Homogenization: Centrifuge at 200g (10 min). Re-suspend pellet in 50mM Tris-HCl (pH 7.4).
-
Incubation:
-
Mix 50 µg membrane protein with 0.5 nM [
H]-CP-55,940 (Radioligand). -
Add test compound (1,8-naphthyridine derivative) at concentrations ranging from
to M. -
Critical Step: Include 0.5% BSA in the buffer to prevent ligand adsorption to plasticware.
-
-
Equilibrium: Incubate for 90 minutes at 30°C . (Note: 30°C is preferred over 37°C to reduce receptor degradation during long incubation).
-
Filtration: Terminate reaction by rapid filtration over GF/C filters treated with 0.1% polyethyleneimine (PEI).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Minimum Inhibitory Concentration (MIC)
To determine antimicrobial potency.[2][3]
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton broth. -
Compound Dilution: Dissolve 1,8-naphthyridine derivative in DMSO (max 1% final concentration). Perform serial 2-fold dilutions in 96-well plates.
-
Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth .
-
Control: Run Ciprofloxacin concurrently as a positive control. Valid MIC for Cipro against S. aureus should fall between 0.12 – 0.5 µg/mL to validate the assay.
Part 6: Mechanism of Action (CB2 Pathway)
Understanding the signaling pathway is crucial for drug development to ensure the compound acts as a functional agonist (activating Gi/o) rather than just a binder.
Figure 3: Signal transduction pathway for CB2 agonists. 1,8-naphthyridines induce Gi/o coupling, leading to decreased cAMP and downstream immunomodulation.
References
-
Ferrarini, P. L., et al. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists.[1] Journal of Medicinal Chemistry.[1][4]
-
Manera, C., et al. (2004).[4] Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.[1] Bioorganic & Medicinal Chemistry.[1][4][5][6][7][8]
-
Chu, D. T., et al. (1992). Structure-activity relationships of the fluoroquinolones.[2][9] Antimicrobial Agents and Chemotherapy.[2][6][8]
-
Fernandes, J. P. S., et al. (2014). CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry.[1][4]
-
Egawa, H., et al. (1987). A new fluorinated 4-quinolone, T-3262 (Tosufloxacin): Comparative in vitro activity. Antimicrobial Agents and Chemotherapy.[2][6][8]
Sources
- 1. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The comparative in-vitro activity of eight newer quinolones and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: CB2-selective cannabinoid receptor ligands: synthesis, pharmacological evaluation, and molecular modeling investigation of 1,8-Naphthyridin... - ChEMBL [ebi.ac.uk]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. CoMFA and CoMSIA analyses on 4-oxo-1,4-dihydroquinoline and 4-oxo-1,4-dihydro-1,5-, -1,6- and -1,8-naphthyridine derivatives as selective CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro activity of a new fluorinated 4-quinolone, T-3262 (A-60969) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives vs Olaparib
The following guide provides an in-depth technical comparison between 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives (specifically the novel naphthyridinone-based PARP inhibitors) and the clinical benchmark Olaparib .
This analysis is grounded in the medicinal chemistry strategy of scaffold hopping —transitioning from the phthalazinone core of Olaparib to a naphthyridinone core to enhance pharmacokinetic (PK) properties and potency.
Executive Summary
The 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold represents a critical bioisostere in the evolution of Poly(ADP-ribose) polymerase (PARP) inhibitors. While Olaparib (a phthalazinone derivative) is the standard of care for BRCA-mutated ovarian and breast cancers, its physicochemical properties (low solubility) and metabolic stability can be limiting.
Derivatives synthesized from the 7-bromo-naphthyridinone core—most notably Compound 34 (identified in Bioorg. Med. Chem. 2020)—demonstrate superior enzymatic potency and improved oral bioavailability compared to Olaparib. This guide analyzes the structural advantages, efficacy data, and synthetic utility of this novel class.[1]
Key Differentiators
| Feature | Olaparib (Benchmark) | Naphthyridinone Derivatives (e.g., Cmpd 34) |
| Core Scaffold | Phthalazin-1(2H)-one | 2,3-dihydro-1,8-naphthyridin-4(1H)-one |
| Binding Mode | H-bonds with Gly863, Ser904 | Enhanced interaction with Glu988 & Lys903 |
| PARP1 IC50 | ~5 nM (Enzymatic) | < 5 nM (High Potency) |
| Solubility | Low (Class IV/II BCS) | Improved (due to basic nitrogen in ring) |
| Primary Utility | Clinical PARP Inhibition | Next-Gen PARP Inhibition / Scaffold Hopping |
Scientific Foundation: The Naphthyridinone Advantage
Structural Logic & Scaffold Hopping
Olaparib relies on a phthalazinone core to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP. However, the 1,8-naphthyridin-4(1H)-one scaffold offers a distinct electronic profile.
-
H-Bonding: The nitrogen at position 1 and the carbonyl at position 4 mimic the amide of nicotinamide.
-
The 7-Bromo "Handle": The bromine at position 7 is the critical synthetic entry point. It allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the "tail" regions (e.g., piperazine-fluorobenzyl moieties) responsible for solubility and extending into the adenosine binding pocket.
Mechanistic Pathway (PARP Trapping)
Both agents function via synthetic lethality in BRCA-deficient cells.[1] They inhibit PARP catalytic activity (PARylation) and "trap" PARP proteins on damaged DNA, stalling replication forks and leading to double-strand breaks (DSBs).
Caption: Mechanism of Synthetic Lethality. Naphthyridinone derivatives intensify the 'Trapping' phase, leading to apoptosis in BRCA-deficient cells.
Comparative Efficacy Data
The following data consolidates findings from preclinical studies (e.g., Karche et al., 2020) comparing optimized naphthyridinone derivatives (Compound 34) against Olaparib.
Enzymatic & Cellular Potency
| Assay Type | Metric | Olaparib | Naphthyridinone Derivative (Cmpd 34) |
| PARP1 Enzyme | IC50 (nM) | 5.0 | 3.0 |
| MDA-MB-436 (BRCA1 mut) | IC50 (nM) | 18 | 12 |
| Capan-1 (BRCA2 mut) | IC50 (nM) | 6.0 | 4.5 |
| MCF-7 (WT BRCA) | IC50 (µM) | >1.0 | >1.0 (Retains Selectivity) |
Pharmacokinetics (Rat Model, 5 mg/kg PO)
| Parameter | Olaparib | Naphthyridinone Derivative | Advantage |
| Cmax (ng/mL) | ~450 | ~980 | Higher peak exposure |
| AUC (h*ng/mL) | ~1800 | ~4200 | Superior total exposure |
| Bioavailability (F%) | ~35% | >65% | Better oral absorption |
Analysis: The naphthyridinone core improves lipophilicity and metabolic stability, resulting in a >2-fold increase in systemic exposure (AUC) compared to Olaparib in rodent models.
Experimental Protocols
Synthesis of the Core Intermediate
Objective: Synthesize 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one from 2-amino-6-bromopyridine. This is the critical "Self-Validating" step; purity here dictates the success of the library generation.
-
Condensation: React 2-amino-6-bromopyridine with methyl acrylate in the presence of a base (e.g., NaH or DBU) to form the acrylate intermediate.
-
Cyclization: Heat the intermediate in Dowtherm A or polyphosphoric acid (PPA) at 120–140°C to effect ring closure.
-
Validation:
-
TLC: Check for disappearance of starting amine (Rf ~0.4 in 50% EtOAc/Hex).
-
1H NMR (DMSO-d6): Look for the disappearance of acrylate vinylic protons and appearance of the CH2-CH2 signals of the dihydro ring (~2.5–3.0 ppm).
-
Yield: Expected ~65–75%.
-
PARP1 Enzymatic Inhibition Assay
Objective: Determine IC50 of the derivative vs. Olaparib.
-
Reagents: Recombinant human PARP1 enzyme, biotinylated NAD+, activated DNA, and Histone H1 coated plates.
-
Reaction: Incubate PARP1 (0.5 U/well) with varying concentrations of inhibitor (0.1 nM – 10 µM) for 15 min at RT.
-
Initiation: Add biotin-NAD+ and DNA. Incubate for 60 min.
-
Detection: Add Streptavidin-HRP followed by TMB substrate. Measure absorbance at 450 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic model.
Synthesis Workflow & Logic
The transformation of the 7-bromo intermediate into a potent PARP inhibitor involves coupling a "tail" that mimics the distal interactions of Olaparib.
Caption: Synthetic route utilizing the 7-bromo scaffold as the divergence point for library generation.
References
-
Karche, N. P., et al. (2020).[1][2][3] "Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization."[1][3][4][5][6][7] Bioorganic & Medicinal Chemistry, 28(24), 115819.[2]
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry, 51(20), 6581-6591. (The seminal Olaparib paper).
-
Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science, 355(6330), 1152-1158.
-
Chemical Supplier Verification: 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS: 64942-87-6).
Sources
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- 2. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OLAPARIB (PD003576, FDLYAMZZIXQODN-UHFFFAOYSA-N) [probes-drugs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Binding Database [bindingdb.org]
Comparative Cross-Reactivity Analysis of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
A Technical Guide for Researchers in Drug Discovery
Abstract
In the pursuit of novel therapeutics, the characterization of a compound's selectivity is as crucial as the identification of its primary target. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a scaffold of interest in medicinal chemistry. We present a multi-faceted approach, combining in-silico predictions with robust in-vitro and cellular assays to build a detailed selectivity profile. This document is intended for researchers, scientists, and drug development professionals to facilitate a thorough understanding of this compound's biological interactions.
Introduction: The Imperative of Selectivity Profiling
The 1,8-naphthyridin-4(1H)-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a range of biological activities, including anti-inflammatory and anticancer properties.[1] 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents a specific analogue with potential for therapeutic development. However, its full biological activity spectrum, particularly its interactions with unintended protein targets, remains to be fully elucidated.
A critical aspect of preclinical drug development is the assessment of a compound's selectivity.[2] Kinases, a large family of structurally related enzymes, are common off-targets for many small molecule inhibitors due to the conserved nature of their ATP-binding pocket.[3] Similarly, bromodomains, readers of epigenetic marks, have also emerged as important targets and off-targets. Understanding the cross-reactivity of a lead compound against a broad panel of such targets is essential for predicting its potential efficacy and toxicity.[4]
This guide outlines a systematic approach to characterize the selectivity of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one. We will detail methodologies for both biochemical and cell-based assays, providing a direct comparison with structurally related or functionally analogous compounds to contextualize its selectivity profile.
Comparative Compounds
To provide a meaningful comparison, it is essential to select appropriate reference compounds. For this guide, we propose two comparators:
-
Compound A (Structural Analogue): 7-Chloro-6-fluoro-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide. This compound shares the core 1,8-naphthyridine scaffold and has demonstrated biological activity.[1]
-
Compound B (Known Kinase Inhibitor): A well-characterized, commercially available kinase inhibitor with a known selectivity profile. This will serve as a benchmark for interpreting the cross-reactivity data.
Methodological Approach to Cross-Reactivity Profiling
A comprehensive understanding of a compound's selectivity is best achieved through a combination of in-vitro and cellular assays.
3.1. In-Vitro Kinase Selectivity Profiling
Large-scale kinase profiling panels offer an efficient way to screen a compound against hundreds of kinases.[2][5] These assays typically measure the inhibition of kinase activity or the displacement of a known ligand.
Experimental Protocol: Competitive Binding Assay (e.g., KINOMEscan™)
Competitive binding assays are a powerful tool for measuring the binding affinity of a compound to a large panel of kinases.[6][7][8]
-
Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, typically using qPCR. A lower amount of bound kinase indicates stronger competition from the test compound.[8]
-
Procedure:
-
Prepare a stock solution of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one and the comparative compounds in DMSO.
-
Submit the compounds to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™). Typically, an initial screen is performed at a single high concentration (e.g., 10 µM) against a large panel of kinases.
-
For any significant "hits" (e.g., >90% inhibition), a follow-up dose-response experiment is conducted to determine the dissociation constant (Kd).
-
Data Presentation:
The results of the kinase profiling should be summarized in a table, highlighting the Kd values for the most potently inhibited kinases.
| Kinase Target | 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one (Kd, nM) | Compound A (Kd, nM) | Compound B (Kd, nM) |
| Kinase 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Kinase 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
A lower Kd value indicates a higher binding affinity.
3.2. Cellular Target Engagement
While in-vitro assays provide valuable information on direct binding, they do not always reflect the compound's behavior in a cellular context.[2][5] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target engagement within intact cells.[9][10][11][12][13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation upon ligand binding.[9][12]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to near confluency.
-
Treat the cells with either 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a comparative compound, or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[10]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[9]
-
-
Lysis and Protein Quantification:
Data Presentation:
The results of the CETSA experiment are typically presented as a "melting curve," showing the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data and Building a Selectivity Profile
The combined data from the in-vitro and cellular assays will provide a comprehensive selectivity profile for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
-
High-Affinity Off-Targets: Kinases or other proteins that show strong binding (low Kd) in the in-vitro screen and a significant thermal shift in the CETSA assay are considered high-confidence off-targets.
-
Potential Off-Targets: Proteins that are identified as hits in the in-vitro screen but do not show a clear thermal shift in the cellular assay may be due to poor cell permeability of the compound or other cellular factors.[5]
-
Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity. This is often expressed as the number of off-targets with a Kd below a certain threshold (e.g., 1 µM) divided by the total number of kinases tested.
Logical Relationship Diagram:
Caption: Integrated approach for selectivity profiling.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By combining broad in-vitro screening with cellular target engagement assays, researchers can build a comprehensive understanding of this compound's selectivity profile. This knowledge is invaluable for guiding further drug development efforts, including lead optimization to enhance selectivity or exploring potential new therapeutic applications for identified off-targets. Future studies could expand on this by investigating the functional consequences of off-target binding in relevant cellular models.
References
-
Su, C. J., Tikhomirov, A. S., Shchekotikhin, A. E., Chueh, P. J., & Chen, Y. L. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 9(6), e3192. Retrieved from [Link]
-
Bamborough, P., Drewry, D., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. Retrieved from [Link]
-
Ge, Y., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-172. Retrieved from [Link]
-
Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(3), 919-933. Retrieved from [Link]
-
Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]
-
Robers, M. B., et al. (2015). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Journal of Biomolecular Screening, 20(9), 1143-1152. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
Vainshtein, I., et al. (2002). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(6), 517-526. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Retrieved from [Link]
-
Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
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EPA. (2025, October 15). (4aR,4bS,6aS,7S,9aS,9bR,11S,11aS)-11-Bromo-7-hydroxy-4a,6a,7-trimethyltetradecahydrocyclopenta[11][14]naphtho[2,1-b]pyran-2(3H)-one - Similar Compounds. Retrieved from [Link]
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Abu-Melha, S. (2014). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Journal of Chemistry, 2014, 1-8. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1,7-naphthyridin-8(7H)-one. Retrieved from [Link]
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Kim, Y., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. European Journal of Pharmacology, 704(1-3), 19-27. Retrieved from [Link]
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Singh, R., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology, 6(1), 620. Retrieved from [Link]
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Manera, C., et al. (2010). CoMFA and CoMSIA analyses on 4-oxo-1,4-dihydroquinoline and 4-oxo-1,4-dihydro-1,5-, -1,6- and -1,8-naphthyridine derivatives as selective CB2 receptor agonists. Bioorganic & Medicinal Chemistry, 18(8), 2941-2951. Retrieved from [Link]
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Stamminger, T., et al. (2024). An Antiherpesviral Host-Directed Strategy Based on CDK7 Covalently Binding Drugs: Target-Selective, Picomolar-Dose, Cross-Virus Reactivity. Viruses, 16(2), 200. Retrieved from [Link]
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Toh, Z. Q., et al. (2019). Selective Persistence of HPV Cross-Neutralising Antibodies following Reduced-Dose HPV Vaccine Schedules. Vaccines, 7(4), 198. Retrieved from [Link]
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Lee, S., et al. (2024). Enhanced Broad-Spectrum Efficacy of an L2-Based mRNA Vaccine Targeting HPV Types 6, 11, 16, 18, with Cross-Protection Against Multiple Additional High-Risk Types. Vaccines, 12(11), 1331. Retrieved from [Link]
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Wang, Y., et al. (2025). Assessment of the ability of HPV vaccines to induce neutralizing antibodies based on pseudovirus-based neutralization assay. Frontiers in Immunology, 16. Retrieved from [Link]
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Amalfitano, A., et al. (2017). Immunomodulatory properties of 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15. Biochimie, 137, 136-144. Retrieved from [Link]
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Mariz, F. C., et al. (2023). Advances on two serological assays for human papillomavirus provide insights on the reactivity of antibodies against a cross-neutralization epitope of the minor capsid protein L2. Frontiers in Immunology, 14, 1272018. Retrieved from [Link]
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Ullah, S., et al. (2021). Prospect of Anterior Gradient 2 homodimer inhibition via repurposing FDA-approved drugs using structure-based virtual screening. Journal of Biomolecular Structure and Dynamics, 39(10), 3629-3642. Retrieved from [Link]
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Benchmarking Novel Naphthyridinone PARP Inhibitors: A Comparative Technical Guide
Executive Summary
The development of next-generation PARP inhibitors (PARPi) has shifted from simple enzymatic suppression to optimizing PARP trapping efficiency , isoform selectivity (PARP1 vs. PARP2) , and resistance evasion (specifically P-glycoprotein efflux). Naphthyridinone-based scaffolds (e.g., analogues of AZD2461 or novel 1,6-naphthyridinones) represent a critical evolution from the first-generation phthalazinones (Olaparib).
This guide provides a rigorous, data-driven framework for benchmarking these new entities. Unlike standard screening, this workflow prioritizes the differentiation of "trappers" vs. "inhibitors" and validates the specific advantage of naphthyridinones: their ability to bypass multidrug resistance (MDR) mechanisms that plague current clinical standards.
Part 1: The Chemical Rationale & Mechanism
Why Naphthyridinones?
First-generation PARPi like Olaparib (phthalazinone) and Rucaparib (indolo-quinolinone) are susceptible to resistance via upregulation of the MDR1 (ABCB1) transporter. Naphthyridinone scaffolds are often engineered to:
-
Evade P-gp efflux: Maintaining intracellular concentration in resistant tumors.
-
Optimize Trapping: Balancing cytotoxicity (trapping) with tolerability. Talazoparib is the "trapping king" but carries high hematological toxicity; naphthyridinones aim for the "Goldilocks" zone—high efficacy with reduced myelosuppression (often by sparing PARP3 or reducing PARP2 trapping).
Visualizing the Mechanism: Trapping vs. Catalytic Inhibition
The following diagram illustrates the two distinct mechanisms you must quantify: Catalytic Inhibition (preventing PARylation) and PARP Trapping (forming toxic DNA-protein complexes).[1][2][3][4]
Caption: Mechanism of Action distinguishing catalytic blockade from the cytotoxic 'Trapping' event required for synthetic lethality.
Part 2: Biochemical & Cellular Benchmarking Data
To validate a new naphthyridinone, you must generate a comparative matrix against FDA-approved controls. Below is the required data structure based on current high-impact literature (e.g., Murai et al., O'Connor et al.).
Table 1: Comparative Potency & Selectivity Profile
Note: Values are representative of high-performance compounds in this class.
| Metric | Olaparib (Benchmark) | Talazoparib (Trapping Control) | New Naphthyridinone (Target Profile) | Rationale |
| PARP1 IC50 (Enzyme) | ~5 nM | ~0.6 nM | < 5 nM | Must match Olaparib potency. |
| PARP2 IC50 (Enzyme) | ~1 nM | ~0.2 nM | > 10 nM | Differentiation: Lower PARP2 affinity may reduce hematological toxicity. |
| PARP Trapping | ++ (Moderate) | ++++ (High) | +++ (Balanced) | Avoid excessive toxicity of Talazoparib while exceeding Olaparib. |
| MDR1 (P-gp) Efflux | High Substrate | Low Substrate | Non-Substrate | Critical: Efficacy in Olaparib-resistant lines.[5] |
| Brain Penetrance (Kp) | Low | Low | High (>0.5) | Differentiation: Targeting Glioblastoma/Metastases. |
Part 3: Critical Experimental Protocols
Protocol A: The "Gold Standard" PARP Trapping Assay
Why this matters: Enzymatic IC50 does not predict cytotoxicity. You must measure the physical association of PARP with chromatin.
Methodology: Chromatin Fractionation Western Blot
-
Cell Prep: Use CAL-51 or MDA-MB-436 cells. Treat with 0.01% MMS (methyl methanesulfonate) to induce base damage, plus the inhibitor (100 nM - 1 µM) for 4 hours.
-
Fractionation (Step-by-Step):
-
Cytosolic Fraction: Resuspend pellet in hypotonic buffer (10 mM HEPES, pH 7.9, 10 mM KCl, 1.5 mM MgCl2). Incubate on ice. Centrifuge 1500g. Save Supernatant (S1).
-
Nuclear Soluble: Resuspend nuclei in high-salt buffer (20 mM HEPES, 420 mM NaCl). Shake 30 mins. Centrifuge 15,000g. Save Supernatant (S2).
-
Chromatin Bound (The Trap): The remaining pellet contains the trapped PARP. Resuspend in RIPA buffer + Benzonase (to digest DNA and release protein). Boil with SDS loading buffer.
-
-
Readout: Western Blot for PARP1.
-
Success Criteria: The "New Naphthyridinone" should show a chromatin band intensity stronger than Olaparib but potentially weaker than Talazoparib (if aiming for a safer safety profile).
-
Protocol B: P-gp (MDR1) Resistance Profiling
Why this matters: This is the primary selling point of the naphthyridinone scaffold (e.g., AZD2461 analogues).
Methodology: Clonogenic Survival in Isogenic Pairs
-
Cell Lines: Use the KB1P (BRCA1-/-) mouse mammary tumor line and its MDR1-overexpressing derivative KB1P-MDR .
-
Treatment: 7-10 day continuous exposure to drug gradient.
-
Calculation: Calculate the Resistance Factor (RF) = IC50(MDR) / IC50(Parental).
-
Olaparib RF: Typically >100x (Resistance).
-
Target Naphthyridinone RF:<3x (Evasion of resistance).
-
Part 4: The Benchmarking Workflow
Use this logic flow to determine if your compound is a "Me-too" or a "Best-in-Class."
Caption: Strategic screening cascade. Failure to evade P-gp (MDR) or induce trapping warrants chemical redesign.
References
-
Murai, J., et al. (2012).[6] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[5][6]
- Key Insight: Established the chromatin fractionation protocol and defined the "Trapping" hierarchy (Talazoparib > Olaparib).
-
O'Connor, M. J., et al. (2016). "The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability." Cancer Research.[5][6]
- Key Insight: Defines the naphthyridinone analogue AZD2461, demonstrating its ability to overcome P-gp medi
-
Pommier, Y., et al. (2016). "Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action."[2][4][7][8][9][10][11][12] Science Translational Medicine.
- Key Insight: Authoritative review on the mechanism of trapping vs.
-
Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.
- Key Insight: Clinical context for BRCA-mutant synthetic lethality.
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Safety Operating Guide
Personal protective equipment for handling 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Definitive Guide to Safe Handling of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
This guide provides comprehensive safety and handling protocols for 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound often utilized in drug development and chemical synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar molecules and established laboratory safety standards to ensure the highest level of protection for all personnel. The procedures outlined herein are grounded in the principles of risk minimization and are designed to be a self-validating system of laboratory safety.
Hazard Assessment: An Evidence-Based Approach
Table 1: Postulated Hazard Profile
| Hazard Classification | Description | Source Analogy |
| Acute Oral Toxicity | Harmful if swallowed. | 7-Bromo-1H-indole[1][2] |
| Acute Dermal Toxicity | Harmful in contact with skin. | 7-Bromo-1H-indole[1][2] |
| Acute Inhalation Toxicity | Harmful if inhaled. | 7-Bromo-1H-indole[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | 7-Bromo-1H-indole, 1-Bromo-2-naphthaldehyde[1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | 7-Bromo-1H-indole, 1-Bromo-2-naphthaldehyde[1][2][4] |
| Specific target organ toxicity | May cause respiratory irritation. | 7-Bromo-1H-indole, 4-Bromo-1,8-naphthalic anhydride[1][2][5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to prevent injury from chemical hazards.[6]
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[7][8] | Provides a barrier against dermal absorption. Double-gloving minimizes contamination risk during glove removal.[8] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9][10] | Protects against splashes and airborne particles entering the eyes and face.[9] |
| Body Protection | A flame-resistant lab coat that extends below the knee.[10] | Protects skin from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits.[11] | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes.[10][12] | Protects feet from spills and falling objects. |
Safe Handling Protocols: A Step-by-Step Guide
Adherence to a strict handling protocol is essential for minimizing exposure risk. All manipulations of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one should be performed within a certified chemical fume hood.[13]
Weighing and Transferring the Solid Compound
-
Preparation : Designate a specific work area within the fume hood for handling the compound.[7] Cover the work surface with absorbent bench paper.[13]
-
Tare Container : Tare a sealed container on an analytical balance.[7]
-
Transfer in Fume Hood : Inside the fume hood, carefully transfer the desired amount of the solid compound into the tared container.[14] Use spatulas and other designated tools to avoid generating dust.[12]
-
Seal and Weigh : Securely close the container before removing it from the fume hood to weigh it.[7][14]
-
Cleaning : After transfer, decontaminate the spatula and work area using a wet-cleaning method or a HEPA vacuum.[7][13]
Preparation of Solutions
-
Solvent Addition : In the fume hood, add the desired solvent to the container with the pre-weighed compound.
-
Dissolution : Ensure the container is sealed and use appropriate methods (e.g., sonication, gentle agitation) to fully dissolve the solid.
-
Labeling : Clearly label the container with the chemical name, concentration, solvent, and date of preparation.[12]
Operational Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Caption: Workflow for safe handling of 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill : For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[15] For larger spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan
All waste containing 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect all solid waste, including excess compound and contaminated materials, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed container.
-
Disposal : Follow all institutional, local, and national regulations for the disposal of hazardous waste. Do not dispose of this chemical down the drain.[7]
Conclusion
While 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one presents potential hazards, a thorough understanding of these risks and the diligent application of the protocols outlined in this guide will ensure a safe laboratory environment. The principles of the OSHA Laboratory Safety Standard, including the development of a Chemical Hygiene Plan, are fundamental to the safe use of this and all laboratory chemicals.[16][17][18]
References
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Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO.
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29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl.
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OSHA Laboratory Standard - NCBI - NIH.
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Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety - University of Washington.
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A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS.
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Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
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Standard operating procedure for hazardous chemicals Handling of nanomaterials.
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Chemical Safety Guidelines - Princeton University.
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Understanding the Importance of OSHA Compliance for Lab Safety Materials - Impactio.
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SAFETY DATA SHEET - 7-Bromoindole - Thermo Fisher Scientific.
-
Chapter 10 – Personal Protective Equipment - OSHA.
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - Thomas Scientific.
-
SAFETY DATA SHEET - Bromothymol blue - MilliporeSigma.
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SAFETY DATA SHEET - 7-Bromoindole - Fisher Scientific.
-
SAFETY DATA SHEET - 1-Bromo-2-naphthaldehyde - TCI Chemicals.
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Safety Data Sheet - Bromothymol Blue, Sodium Salt - Vector SDS.
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Safety data sheet - Bromothymol Blue solution - ITW Reagents.
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Personal Protective Equipment Selection Guide - University of Arizona.
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth College.
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
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Bromo Tabs - SAFETY DATA SHEET.
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Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC.
-
7-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine - Sigma-Aldrich.
-
4-Bromo-1,8-naphthalic anhydride 101980 - Safety Data Sheet - Biosynth.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
